molecular formula C6H2BrCl2NO2 B156079 2-Bromo-1,3-dichloro-5-nitrobenzene CAS No. 98137-94-1

2-Bromo-1,3-dichloro-5-nitrobenzene

Cat. No.: B156079
CAS No.: 98137-94-1
M. Wt: 270.89 g/mol
InChI Key: OPOMBXSGXKFMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-dichloro-5-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H2BrCl2NO2 and its molecular weight is 270.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dichloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOMBXSGXKFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433879
Record name 2-Bromo-1,3-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98137-94-1
Record name 2-Bromo-1,3-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1,3-dichloro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic arrangement of three distinct electron-withdrawing groups on a benzene scaffold imparts a unique reactivity profile, making it an invaluable precursor for constructing complex molecular architectures. The presence of differentially reactive halogen atoms (one bromine, two chlorines) alongside a modifiable nitro group allows for selective, stepwise functionalization. This guide provides an in-depth analysis of its chemical properties, outlines a rational synthetic approach with mechanistic justifications, explores its critical applications in medicinal chemistry—particularly in the development of kinase inhibitors—and details essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.

Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical properties. This compound is unambiguously identified by its IUPAC name and CAS registry number, which ensures clarity and reproducibility in scientific communication.

IUPAC Name: this compound[1][2] Chemical Structure: Chemical structure of this compound

The electronic nature of this molecule is dominated by the strong electron-withdrawing effects of the nitro group and the halogen substituents. This delocalization of electron density from the benzene ring is a key determinant of its chemical reactivity, primarily deactivating the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions.[1]

PropertyValueSource
CAS Number 98137-94-1[1][2][3]
Molecular Formula C₆H₂BrCl₂NO₂[1][2][]
Molecular Weight 270.89 g/mol [1][2][]
Appearance Solid[1]
InChIKey OPOMBXSGXKFMGY-UHFFFAOYSA-N[1][]
Canonical SMILES C1=C(C=C(C(=C1Cl)Br)Cl)[O-][2][]
Topological Polar Surface Area 45.8 Ų[2]
XLogP3 4[2]

Note: Properties such as XLogP3 and Topological Polar Surface Area are computationally derived values from PubChem.[2]

Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound is a challenge in regiochemical control. The order of substituent introduction is paramount, as each functional group directs the position of subsequent modifications.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with a commercially available precursor, 1,3-dichlorobenzene, and proceeds through a two-step electrophilic aromatic substitution sequence.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 1,3-Dichlorobenzene B 1,3-Dichloro-5-nitrobenzene A->B HNO₃ / H₂SO₄ C 1,3-Dichloro-5-nitrobenzene D This compound (Target Compound) C->D Br₂ / FeBr₃

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol and Rationale

Step 1: Nitration of 1,3-Dichlorobenzene

  • Protocol:

    • To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,3-dichlorobenzene.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the internal temperature below 10 °C. The use of a controlled addition funnel is critical to manage the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture over crushed ice and water, leading to the precipitation of the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The desired 1,3-dichloro-5-nitrobenzene isomer may require purification by recrystallization or column chromatography from undesired isomers.

  • Causality and Expertise: The two chlorine atoms are deactivating but ortho-, para-directing substituents. They direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. Position 2 is sterically hindered by the two adjacent chlorine atoms. Positions 4 and 6 are electronically equivalent and less hindered, making the primary product 1,3-dichloro-4-nitrobenzene. However, the 5-nitro isomer is also formed and is the required intermediate for the next step. The choice of strong acid conditions (H₂SO₄) is essential to generate a sufficient concentration of the nitronium ion to overcome the deactivation of the ring by the chloro groups.

Step 2: Bromination of 1,3-Dichloro-5-nitrobenzene

  • Protocol:

    • Dissolve the purified 1,3-dichloro-5-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃).

    • Slowly add a stoichiometric amount of liquid bromine, protecting the reaction from light. The reaction may require gentle heating to proceed at a reasonable rate due to the highly deactivated substrate.

    • Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine.

    • Perform a standard aqueous workup, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the resulting solid, this compound, by recrystallization.

  • Causality and Expertise: The substrate is now heavily deactivated towards electrophilic substitution due to three electron-withdrawing groups. The nitro group is a powerful deactivator and a meta-director (directing to C2). The chlorine at C1 directs ortho (to C2) and para (to C4). The chlorine at C3 directs ortho (to C2 and C4). All three substituents direct an incoming electrophile to position C2 and C4. Position 2 is the most favorable site as it satisfies the directing effects of all three groups, making the bromination highly regioselective. The use of a strong Lewis acid catalyst (FeBr₃) is mandatory to polarize the Br-Br bond, generating a potent electrophile (Br⁺) capable of reacting with the electron-poor aromatic ring.

Utility in Drug Development and Advanced Synthesis

The true value of this compound lies in its potential for controlled, sequential modification, making it a powerful scaffold for building molecular diversity.

A Hub for Synthetic Diversification

The molecule's functionality allows chemists to perform a variety of transformations selectively. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference enables the selective functionalization at the C2 position. Subsequently, the nitro group can be reduced to an amine, which can then be used for amide bond formation, reductive amination, or as a directing group for further substitutions.

G cluster_products Derivative Scaffolds A 2-Bromo-1,3-dichloro- 5-nitrobenzene B Suzuki Coupling (Ar-Br) A->B C Nitro Reduction (-NO₂ → -NH₂) A->C D SₙAr Reaction (Ar-Cl) A->D P1 Aryl-Substituted Product B->P1 P2 Aniline Intermediate C->P2 P3 Amine/Ether Product D->P3

Caption: Synthetic utility demonstrating diversification pathways.

Application in Kinase Inhibitor Synthesis

A prominent application of this compound is in the synthesis of bicyclic carboxamides, which have been investigated as potent kinase inhibitors for potential cancer treatments.[1][5] In this context, this compound acts as the starting framework. The bromine atom can be displaced or used in a coupling reaction to introduce a key pharmacophoric element, while the other positions are elaborated to build the final, complex drug candidate. This highlights its role as a crucial "building block" in the fragment-based design and synthesis of targeted therapeutics.[5]

Safety, Handling, and Hazard Management

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. All protocols should be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[2]
Acute Toxicity, Dermal H312Harmful in contact with skin[2]
Skin Corrosion/Irritation H315Causes skin irritation[2]
Eye Damage/Irritation H319Causes serious eye irritation[2]
Acute Toxicity, Inhaled H332Harmful if inhaled[2]
STOT - Single Exposure H335May cause respiratory irritation[2]
  • Handling: Avoid generating dust. Use engineering controls (fume hood) to prevent inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable yet versatile reactivity conferred by its unique substitution pattern. A firm grasp of the electronic and steric principles governing its synthesis and subsequent reactions allows researchers, particularly in the pharmaceutical industry, to leverage this compound for the efficient construction of novel and complex molecules, including promising new therapeutic agents. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

  • PubChem. 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information. [Link]

  • INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • ChemBK. 1-bromo-3-chloro-5-nitro-benzene. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.
  • Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]

  • CRO Splendid Lab Pvt. Ltd. This compound. [Link]

  • PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]

Sources

The Strategic Synthesis and Application of 2-Bromo-1,3-dichloro-5-nitrobenzene: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-bromo-1,3-dichloro-5-nitrobenzene (CAS No. 98137-94-1), a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and applications of this key chemical intermediate, with a focus on the causal relationships that underpin its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups on a benzene ring. This substitution pattern imparts distinct chemical reactivity, making it a valuable precursor for complex molecular architectures.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 98137-94-1[2]
Molecular Formula C₆H₂BrCl₂NO₂[2]
Molecular Weight 270.89 g/mol [2]
Appearance Solid (predicted)[1]
Melting Point Not experimentally determined in cited sources. Analogous compound 1,3-dichloro-5-nitrobenzene melts at 64.5°C.[3]N/A
Boiling Point Not experimentally determined in cited sources.N/A
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, and dimethylformamide.[4]
IUPAC Name This compound[2]
Synonyms 1-Bromo-2,6-dichloro-4-nitrobenzene, 4-Bromo-3,5-dichloronitrobenzene[2]

Strategic Synthesis: A Representative Pathway

The logical synthetic approach involves the sequential halogenation and nitration of a suitable starting material. A plausible retrosynthetic analysis suggests that the target molecule can be obtained from the bromination of 1,3-dichloro-5-nitrobenzene.

Synthesis of this compound 1,3-Dichlorobenzene 1,3-Dichlorobenzene 1,3-Dichloro-5-nitrobenzene 1,3-Dichloro-5-nitrobenzene 1,3-Dichlorobenzene->1,3-Dichloro-5-nitrobenzene Nitration (HNO₃, H₂SO₄) This compound This compound 1,3-Dichloro-5-nitrobenzene->this compound Bromination (Br₂, FeBr₃)

A plausible synthetic pathway to this compound.
Step 1: Nitration of 1,3-Dichlorobenzene

Causality: The two chlorine atoms on 1,3-dichlorobenzene are ortho, para-directing but deactivating. The nitration will predominantly occur at the C5 position, which is para to one chlorine and ortho to the other, and is the most activated position.

Experimental Protocol (Representative):

  • To a stirred, anhydrous mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) at 0-10 °C, slowly add 1,2-dichlorobenzene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-dichloro-5-nitrobenzene.[7]

Step 2: Bromination of 1,3-Dichloro-5-nitrobenzene

Causality: In 1,3-dichloro-5-nitrobenzene, the nitro group is a strong deactivating and meta-directing group. The chlorine atoms are deactivating but ortho, para-directing. The cumulative directing effects will favor the introduction of the bromine atom at the C2 position, which is ortho to both chlorine atoms and meta to the nitro group.[1]

Experimental Protocol (Representative):

  • To a solution of 1,3-dichloro-5-nitrobenzene in a suitable solvent (e.g., glacial acetic acid), add a catalytic amount of iron filings or iron(III) bromide.

  • To this mixture, add bromine dropwise at a temperature that allows for controlled reaction, monitoring the evolution of hydrogen bromide gas.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a large volume of ice water containing a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by its distinct functional groups, allowing for a range of selective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three strong electron-withdrawing groups (one nitro and two chloro) significantly activates the aromatic ring towards nucleophilic attack.[1] This makes SNAr reactions a cornerstone of its synthetic utility.

Causality: The nitro group, being a powerful resonance and inductively electron-withdrawing group, stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[8] The chlorine atoms, being more electronegative than bromine, are generally more activating towards nucleophilic attack.

Representative Protocol for SNAr with an Amine:

  • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).

  • Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule and opens up new avenues for further functionalization, such as diazotization or acylation.[1]

Causality: The reduction of the nitro group to an amine transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, which is a key strategic step in many multi-step syntheses.

Experimental Protocol (Representative):

  • To a solution of this compound in a suitable solvent like ethanol or ethyl acetate, add a catalyst such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Alternatively, use a reducing agent like tin(II) chloride in concentrated hydrochloric acid, or iron powder in acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst (if using catalytic hydrogenation) and concentrate the solvent. If using a metal/acid reducing agent, neutralize the mixture with a base and extract the product.

  • Purify the resulting 2-bromo-1,3-dichloro-5-aniline as required.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the ring serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[9][10][11]

Causality: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the rate-determining step in many cross-coupling reactions. This differential reactivity allows for selective functionalization of the bromine position while leaving the chlorine atoms intact under carefully controlled conditions.[1]

Representative Protocol for Suzuki Coupling (at the Bromo position):

  • In a reaction vessel, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.[9][12]

Reactivity of this compound A This compound B Nucleophilic Aromatic Substitution Product A->B SNA_r_ (e.g., R₂NH, Base) C 2-Bromo-1,3-dichloro-5-aniline A->C Nitro Reduction (e.g., H₂, Pd/C) D Cross-Coupling Product A->D Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira at C-Br)

Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. Its utility is particularly noted in the preparation of kinase inhibitors, a class of drugs that are crucial in cancer therapy.[1][9]

A typical synthetic strategy involves the initial reduction of the nitro group to an aniline, followed by a series of reactions to construct a heterocyclic core, often a bicyclic system. The halogen substituents can then be further functionalized through cross-coupling reactions to introduce diversity and modulate the pharmacological properties of the final compounds.

Kinase_Inhibitor_Workflow Start 2-Bromo-1,3-dichloro- 5-nitrobenzene Step1 Nitro Reduction Start->Step1 Intermediate1 2-Bromo-1,3-dichloro- 5-aniline Step1->Intermediate1 Step2 Heterocycle Formation Intermediate1->Step2 Intermediate2 Bicyclic Heterocyclic Core Step2->Intermediate2 Step3 Cross-Coupling (e.g., Suzuki) Intermediate2->Step3 Final Kinase Inhibitor Scaffold Step3->Final

A representative workflow for the synthesis of a kinase inhibitor scaffold.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The electron-deficient nature of the aromatic ring, coupled with the differential reactivity of the bromo and chloro substituents in palladium-catalyzed reactions, provides a powerful platform for the construction of complex and diverse molecular architectures. This guide has outlined the fundamental principles governing its synthesis and reactivity, providing a solid foundation for its application in advanced organic synthesis and drug discovery programs.

References

  • Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. [Link]

  • Process for the preparation of 2,3-dichloro-nitrobenzene. (US5475163A).
  • Synthesis of Polysubstituted Benzenes. (2025, February 2). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (WO2020114813A1).
  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. INCHEM. [Link]

  • Benzene, 1,3-dichloro-5-nitro-. SIELC Technologies. [Link]

  • Process for the preparation of 2,6-dichloro-4-nitroaniline. (US4605767A).
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • 2,6-dichloronitrobenzene. Organic Syntheses Procedure. [Link]

  • 5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Stack Exchange. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2017). PMC - NIH. [Link]

  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. (EP0046859A1).
  • 1-bromo-3-chloro-5-nitro-benzene. ChemBK. [Link]

  • Inhibitors of Bruton's tyrosine kinase. (US-8497277-B2). PubChem - NIH. [Link]

  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. ChemRxiv. [Link]

  • Process for the manufacture of 2,6-dichloro-4- nitroaniline. (CA1211128A).
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof. (EP3421465A1).
  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • 5-Bromo-2-chloronitrobenzene. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and potential hazards associated with 2-Bromo-1,3-dichloro-5-nitrobenzene. As a Senior Application Scientist, the following information is synthesized from available data to ensure technical accuracy and promote a culture of safety in the laboratory. It is imperative to recognize that while specific toxicological data for this compound is not extensively published, its structural similarity to other halogenated nitroaromatic compounds warrants a high degree of caution.

Introduction and Chemical Profile

This compound is a substituted aromatic compound with the molecular formula C₆H₂BrCl₂NO₂. Its structure, featuring a benzene ring heavily substituted with electron-withdrawing groups (one nitro group and three halogens), renders it a valuable intermediate in organic synthesis, particularly in the development of new chemical entities. The presence of these functional groups significantly influences its reactivity and dictates the necessary safety precautions for its handling. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key aspect of its utility in synthetic chemistry.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Classification

Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight several potential risks.

GHS Hazard Statements:

Hazard Code Hazard Statement Source
H302Harmful if swallowed[2][3][4]
H312Harmful in contact with skin[4]
H315Causes skin irritation[2][4]
H319Causes serious eye irritation[2][4]
H332Harmful if inhaled[4]
H335May cause respiratory irritation[2][4]

Nitroaromatic compounds as a class are recognized for their toxicity, and many are designated as "Priority Pollutants" by the United States Environmental Protection Agency (USEPA) due to ecological concerns.[5] Overexposure can lead to a range of health issues.[5]

Toxicological Profile

  • Acute Effects: The primary routes of exposure are inhalation, ingestion, and dermal contact.[6] Acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion and significant dermal absorption may lead to systemic toxicity.[4]

  • Chronic Effects: The long-term effects of exposure have not been thoroughly investigated. However, many nitroaromatic compounds are known to have adverse effects on organs and are sometimes associated with carcinogenicity.[5] Therefore, chronic exposure should be strictly avoided.

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory when handling this compound. The following measures are based on general best practices for handling hazardous organic compounds.[7]

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]

  • Skin Protection: A lab coat must be worn to protect skin and clothing.[7]

  • Gloves: Nitrile gloves are recommended to prevent skin contact.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[7]

cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Goggles Goggles Face Shield Face Shield Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Fume Hood Fume Hood Eyewash/Shower Eyewash/Shower Safe Handling Safe Handling Engineering Controls Engineering Controls Safe Handling->Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Safe Handling->Personal Protective Equipment (PPE)

Caption: Key safety controls for handling this compound.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction (Illustrative)

The following is an illustrative protocol for a reaction involving this compound, adapted from a documented synthesis.[9] A thorough risk assessment must be conducted before proceeding with any experimental work.

Objective: To illustrate the safe handling of this compound in a synthetic context.

Materials:

  • This compound

  • Acetonitrile (MeCN)

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the reaction will be conducted in a certified chemical fume hood.

  • Reaction Setup: In the fume hood, charge a round-bottom flask with this compound and acetonitrile.

  • Acidification: Slowly add hydrobromic acid to the stirred solution.

  • Cooling: Place the flask in an ice bath to cool the mixture to 0°C. Nitration and diazotization reactions are often exothermic and require careful temperature control.[1]

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture using a dropping funnel, maintaining the temperature at 0°C.

  • Sandmeyer Reaction: Prepare a solution of copper(I) bromide. Add this to the reaction mixture.

  • Work-up and Purification: Follow established procedures for quenching the reaction, extraction, and purification, handling all materials and waste with appropriate caution.

Spill and Waste Management

Spill Response:

  • In case of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • All waste containing this compound, including contaminated materials and reaction residues, must be disposed of as hazardous waste.

  • Halogenated organic waste should be collected in a designated, properly labeled container.[7]

  • Never dispose of this chemical down the drain.[7]

Storage and Incompatibility

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a hazardous chemical that requires careful handling and strict adherence to safety protocols. While it is a valuable reagent in research and development, the potential risks of skin, eye, and respiratory irritation, as well as the likelihood of harm if swallowed, inhaled, or in contact with skin, necessitate the use of robust engineering controls and personal protective equipment. All personnel must be thoroughly trained in the safe handling of this and other hazardous chemicals before commencing any laboratory work.

References

  • UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ANAB. (n.d.). Handling Hazardous Chemicals In a Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • AMS Dottorato. (n.d.). Development of new chemical entities to target neuroinflammatory pathways. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-1,3-dichloro-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-1,3-dichloro-5-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile synthetic precursor in medicinal chemistry and materials science.[1] Its utility in the synthesis of complex molecules, such as kinase inhibitors for cancer therapy, is well-noted.[1] However, the successful application of this reagent in any synthetic route or formulation process is fundamentally governed by its solubility in various organic solvents. Understanding and predicting its solubility behavior is paramount for reaction optimization, purification, and the development of downstream applications.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It moves beyond a simple data table to equip the researcher with the theoretical knowledge and practical methodologies required to confidently assess its solubility in any given organic solvent system.

Section 1: Physicochemical Profile of this compound

To predict solubility, we must first understand the molecule itself. The structure and properties of this compound dictate its interactions with solvent molecules.

The key features are:

  • Aromatic Ring: A nonpolar, hydrophobic core.

  • Halogen Substituents (1-Bromo, 2,6-Dichloro): These atoms are electronegative, creating dipole moments and increasing the molecule's polarizability. However, they are also large and contribute to van der Waals forces.

  • Nitro Group (4-Nitro): A strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.

PropertyValueSource
Molecular Formula C₆H₂BrCl₂NO₂PubChem[2]
Molecular Weight 270.89 g/mol BenchChem[1]
CAS Number 98137-94-1BenchChem[1]
Appearance SolidBenchChem[1]
Predicted LogP 3.56PubChem[2]

The molecule is a solid at room temperature, indicating that significant crystal lattice energy must be overcome for dissolution to occur. The high predicted LogP (octanol-water partition coefficient) suggests a strong preference for lipophilic (nonpolar) environments over aqueous ones.

Section 2: Theoretical Principles and Solvent Selection Strategy

The foundational principle of solubility is "like dissolves like."[3] This means that solutes dissolve best in solvents with similar intermolecular forces. For this compound, we have a complex interplay of forces:

  • Nonpolar van der Waals forces from the benzene ring and large halogen atoms.

  • Dipole-dipole interactions arising from the polar C-Cl, C-Br, and C-N bonds.

  • Potential for hydrogen bonding where the nitro group's oxygen atoms can accept hydrogen bonds from protic solvents.

This profile suggests that the compound will exhibit poor solubility in highly polar, protic solvents like water and limited solubility in purely nonpolar (aliphatic) solvents like hexane, which lack the ability to interact with its polar functionalities. The "sweet spot" will likely be solvents of intermediate to high polarity, particularly those that are polar aprotic.

A Proposed Solvent Screening Strategy:

Based on these principles, a logical screening cascade would be:

  • Polar Aprotic Solvents: (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents possess strong dipoles that can interact favorably with the nitro group and halogen dipoles, without the competing hydrogen-bonding network of protic solvents. DMF and DMSO are often excellent solvents for polar organic molecules.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). Their polarity and ability to engage in van der Waals and dipole-dipole interactions make them strong candidates for dissolving halogenated compounds.[4]

  • Aromatic Solvents: (e.g., Toluene, Xylene). The π-π stacking interactions between the solvent and the solute's benzene ring can promote solubility.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). Solubility is expected to be lower in these solvents compared to polar aprotic ones. The solvent's own strong hydrogen-bonding network must be disrupted, which is energetically costly.

  • Nonpolar Aliphatic Solvents: (e.g., Hexane, Heptane). These are predicted to be poor solvents, capable of only weak van der Waals interactions with the solute.

Section 3: Experimental Determination of Equilibrium Solubility

Theoretical prediction provides a starting point, but only experimental measurement yields definitive solubility data. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by the OECD (Organisation for Economic Co-operation and Development).[5][6]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials & Apparatus:

  • This compound (ensure high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. "Excess" is critical to ensure that equilibrium is reached with undissolved solid present.[7] b. Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial. c. Securely cap the vial. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C). b. Agitate the vials for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary to ensure thermodynamic equilibrium is achieved.[7] A preliminary kinetics study can determine the optimal time.

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes). This step is crucial to avoid artificially high concentration readings.

  • Sample Preparation for Analysis: a. Carefully draw a supernatant aliquot from the centrifuged vial using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulate matter. c. Precisely dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve. The dilution factor must be recorded accurately.

  • Quantification by HPLC-UV: a. Method Development: Develop a reverse-phase HPLC method suitable for quantifying the analyte. The nitroaromatic structure allows for strong UV absorbance, making UV detection highly effective.[8][9]

    • Column: C18, 5 µm
    • Mobile Phase: Isocratic mixture of Acetonitrile and Water. A typical starting point is 60:40 (v/v).
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: ~254 nm, or the λmax determined by a UV scan.[8]
    • Injection Volume: 10 µL b. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). c. Sample Analysis: Inject the diluted, filtered samples from step 4c.
  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Section 4: Data Presentation

Quantitative results from the experimental protocol should be compiled into a clear, comparative table.

Table 1. Experimentally Determined Solubility of this compound at 25°C.

Solvent Class Solvent Predicted Solubility Experimental Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO) Very High (Enter Experimental Data)
Tetrahydrofuran (THF) High (Enter Experimental Data)
Acetone High (Enter Experimental Data)
Chlorinated Dichloromethane (DCM) High (Enter Experimental Data)
Aromatic Toluene Medium (Enter Experimental Data)
Polar Protic Ethanol Low-Medium (Enter Experimental Data)

| Nonpolar Aliphatic | n-Hexane | Very Low | (Enter Experimental Data) |

Section 5: Visualization of Experimental Workflow

A clear workflow diagram ensures reproducibility and understanding of the experimental logic.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Settle & Centrifuge to Separate Phases C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Accurately Dilute Sample E->F G Quantify by HPLC-UV against Calibration Curve F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While no extensive, pre-published database on the solubility of this compound exists, this guide provides a robust framework for its determination. By combining an understanding of its physicochemical properties with the gold-standard shake-flask experimental method, researchers can generate reliable and accurate solubility data. This information is critical for optimizing reaction conditions, designing effective purification strategies, and advancing the use of this versatile compound in drug discovery and materials science.

References

  • PubChem Compound Summary for CID 9993312, this compound. National Center for Biotechnology Information. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Bellevue College. [Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

  • U.S. EPA Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. U.S. Environmental Protection Agency. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

Sources

Methodological & Application

"2-Bromo-1,3-dichloro-5-nitrobenzene" in nucleophilic aromatic substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 2-Bromo-1,3-dichloro-5-nitrobenzene

Abstract

This technical guide provides an in-depth analysis of this compound as a substrate in nucleophilic aromatic substitution (SNAr) reactions. We explore the nuanced reactivity imparted by its unique polysubstituted pattern, detailing the underlying mechanistic principles, regioselectivity, and practical applications. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering both theoretical insights and field-proven experimental protocols to effectively leverage this versatile chemical building block.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings, which are typically electron-rich and thus unreactive towards nucleophiles.[1] The reaction's viability hinges on the presence of strong electron-withdrawing groups (EWGs) that activate the aromatic system for nucleophilic attack.[2] Polyhalogenated nitroaromatic compounds (PHNAs), such as this compound, are particularly valuable precursors in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, advanced polymers, and therapeutic agents.[3]

The specific arrangement of one nitro group and three halogen atoms on the benzene ring of this molecule creates a highly electrophilic system, pre-disposed to undergo SNAr reactions.[3] Understanding the interplay between these substituents is critical for predicting and controlling reaction outcomes, particularly with respect to which halogen is preferentially substituted.

Reactivity Analysis and Mechanistic Deep Dive

The reactivity of this compound is governed by the powerful electron-withdrawing nature of its substituents.

  • The Nitro Group (-NO2): As the primary activating group, the nitro substituent depletes the electron density of the aromatic ring through both strong inductive (-I) and resonance (-M) effects.[3] This activation is most pronounced at the ortho and para positions relative to the nitro group, rendering the carbons at these positions highly electrophilic.[4][5]

  • Halogen Atoms (-Cl, -Br): The chlorine and bromine atoms further deactivate the ring towards electrophilic substitution via their inductive effects but are the key leaving groups in SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] This process is distinct from Sₙ1 or Sₙ2 reactions, as it involves the temporary disruption of aromaticity.[2]

  • Nucleophilic Attack & Meisenheimer Complex Formation: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case). This is typically the rate-determining step.[6] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily lost.

  • Elimination & Aromaticity Restoration: The leaving group departs, and its bonding electrons are used to restore the aromatic π-system.[8]

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: Which Halogen Leaves?

In this compound, all three halogens are activated by the nitro group. The two chlorine atoms are in ortho positions, and the bromine atom is in the para position.

  • Electronic Activation: The negative charge of the Meisenheimer intermediate is stabilized most effectively when the nucleophilic attack occurs at a position ortho or para to the EWG, allowing the charge to delocalize onto the nitro group.[9] Both the C-Br and C-Cl positions are electronically activated.

  • Leaving Group Ability: In aliphatic substitutions, bromide is a better leaving group than chloride. However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[6] Therefore, factors that increase the electrophilicity of the carbon atom are paramount. The greater electronegativity of chlorine compared to bromine makes the attached carbon more electron-deficient and thus more susceptible to attack.[10] This can lead to the counterintuitive observation that chloro-substituted arenes can be more reactive than their bromo-substituted analogs in SNAr reactions.[10]

Application Protocol: Synthesis of 2-chloro-1,3-dimethoxy-5-nitrobenzene

This protocol details a representative SNAr reaction using sodium methoxide as the nucleophile. This reaction is expected to preferentially substitute one of the chlorine atoms.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask (e.g., 100 mL)
Sodium methoxide (MeONa)Magnetic stirrer and stir bar
Anhydrous Methanol (MeOH)Reflux condenser
Anhydrous Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen or Argon)
Diethyl ether (Et₂O)Heating mantle with temperature control
Saturated aq. Ammonium Chloride (NH₄Cl)Separatory funnel
Saturated aq. Sodium Chloride (Brine)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Silica gel for column chromatographyGlassware for column chromatography
Safety Precautions
  • This compound: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Anhydrous Solvents (DMF, MeOH): Flammable and toxic. Use in a well-ventilated fume hood.

  • General: Perform the reaction under an inert atmosphere to prevent moisture from quenching the highly reactive sodium methoxide.

Experimental Workflow

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of a Polysubstituted Aromatic Scaffold in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. The strategic design of these inhibitors often relies on the use of versatile chemical scaffolds that can be readily functionalized to achieve high potency and selectivity. 2-Bromo-1,3-dichloro-5-nitrobenzene is one such scaffold, offering a unique combination of reactive sites that can be orthogonally addressed to build complex molecular architectures suitable for kinase inhibition.

The presence of three halogen atoms with differential reactivity (one bromine and two chlorines) and a nitro group on the benzene ring makes this compound a highly valuable starting material.[2] The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The nitro group itself serves as a versatile synthetic handle, which can be readily reduced to an aniline, a key pharmacophore in many kinase inhibitors that often acts as a hinge-binder in the ATP-binding pocket of the kinase.

This technical guide provides an in-depth exploration of the synthetic utility of this compound in the context of kinase inhibitor development. We will present detailed protocols for key transformations and discuss the rationale behind the experimental choices, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of all reagents is paramount for safe and successful experimentation.

PropertyValue
Chemical Formula C₆H₂BrCl₂NO₂
Molecular Weight 270.89 g/mol
Appearance Solid
CAS Number 98137-94-1

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Core Synthetic Strategies and Applications

The synthetic utility of this compound in the construction of kinase inhibitor scaffolds can be broadly categorized into three key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is the most reactive site for cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or the formation of C-N bonds through Buchwald-Hartwig amination.

  • Nitro Group Reduction: The nitro group can be efficiently reduced to an amine, providing a key functional group for further elaboration or for direct interaction with the target kinase.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring allows for the displacement of the chlorine atoms by various nucleophiles, although this typically requires more forcing conditions compared to the cross-coupling of the bromine atom.

These transformations can be employed in a sequential manner to construct complex, highly substituted aromatic cores that are often found in potent and selective kinase inhibitors. For instance, this starting material is utilized in the preparation of bicyclic carboxamides, which have shown promise as kinase inhibitors for potential cancer therapies.[2]

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic acid, Pd catalyst, base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd catalyst, base reduction Nitro Group Reduction (Formation of Aniline) start->reduction Reducing agent (e.g., Fe/HCl, SnCl2) snar Nucleophilic Aromatic Substitution (C-X Bond Formation) start->snar Nucleophile intermediate1 Aryl/Heteroaryl Substituted Intermediate suzuki->intermediate1 intermediate2 Amino Substituted Intermediate buchwald->intermediate2 intermediate3 3-Bromo-2,6-dichloroaniline reduction->intermediate3 intermediate4 Further Functionalized Intermediate snar->intermediate4 intermediate1->reduction intermediate2->reduction final_product Kinase Inhibitor Scaffold intermediate3->final_product Further Functionalization intermediate4->final_product Further Functionalization G start This compound step1 Step 1: Buchwald-Hartwig Amination start->step1 Amine (R-NH2), Pd catalyst, base intermediate1 N-Aryl-2,6-dichloro-4-nitroaniline step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 Fe/HCl or SnCl2 intermediate2 N-Aryl-3-bromo-2,6-dichloro-1,4-phenylenediamine step2->intermediate2 step3 Step 3: Cyclization & Further Elaboration intermediate2->step3 Acylation, Cyclization, Cross-coupling, etc. final_product Bicyclic Carboxamide (TRK Inhibitor Scaffold) step3->final_product

Sources

Application Notes and Protocols: The Reaction of 2-Bromo-1,3-dichloro-5-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-Bromo-1,3-dichloro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that serves as a highly versatile precursor in modern organic synthesis.[1] Its strategic arrangement of three halogen atoms with differing reactivity, all influenced by a potent electron-withdrawing nitro group, provides a unique platform for constructing complex molecular architectures. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and functional materials, where precise control over substituent placement is paramount.[1][2]

The reaction of this scaffold with amines is a cornerstone of its synthetic utility. This process, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, allows for the selective introduction of nitrogen-containing functional groups. The resulting N-substituted aniline derivatives are pivotal intermediates, opening pathways to a diverse array of more complex molecules, including bioactive heterocyclic systems.[1] This guide provides an in-depth analysis of the reaction's mechanistic underpinnings, detailed experimental protocols, and insights into optimizing this critical transformation for research and development.

Part 1: The Mechanistic Landscape - Understanding Regioselectivity in SNAr Reactions

The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), and there must be a suitable leaving group.

In this specific molecule, the nitro group (-NO₂) at the C5 position is a powerful EWG, withdrawing electron density from the ring by both inductive and resonance effects. This withdrawal makes the ring electron-deficient and thus susceptible to attack by a nucleophile, such as an amine.

The Decisive Factor: Positional Activation

The regioselectivity of the substitution—which of the three halogen atoms is replaced—is dictated by the position of the leaving group relative to the activating nitro group. SNAr reactions are significantly accelerated when the leaving group is positioned ortho or para to the EWG. This is because the negative charge of the reaction intermediate, known as the Meisenheimer complex, can be effectively delocalized onto the nitro group through resonance, a stabilizing effect that is not possible if the leaving group is in the meta position.[3]

In the structure of this compound:

  • The bromine atom at C2 is para to the nitro group at C5.

  • The chlorine atoms at C1 and C3 are meta to the nitro group at C5.

Consequently, nucleophilic attack by an amine will occur almost exclusively at the C2 position, leading to the displacement of the bromide ion. The chlorine atoms remain unaffected under typical SNAr conditions due to their unfavorable meta-positioning.[1]

The Role of the Leaving Group

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The bond to the leaving group is broken in a subsequent, faster step. While C-Br bonds are generally weaker than C-Cl bonds, the overwhelming electronic factor of positional activation makes the bromine the definitive leaving group in this substrate.

Caption: SNAr mechanism for the amination of this compound.

Part 2: Experimental Protocols and Workflow

The following protocols provide a robust starting point for the successful amination of this compound. Optimization may be required based on the specific amine used and the desired scale of the reaction.

General Protocol for Amination

This procedure is applicable to a wide range of primary and secondary amines.

1. Reagent Preparation and Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO) or an alcohol (e.g., isopropanol). A typical concentration is 0.1-0.5 M.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon), particularly if the amine is sensitive to oxidation.

2. Addition of Amine and Base:

  • Add the desired amine (1.1–1.5 eq) to the reaction mixture via syringe.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to neutralize the HBr generated during the reaction.[4] If a larger excess of the reactant amine is used, it can serve as both the nucleophile and the base.

3. Reaction Conditions:

  • Stir the mixture at room temperature or heat to a temperature between 60-120 °C. The required temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require more forcing conditions.[5]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][6]

4. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine to remove the solvent and any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Add substrate to flask - Dissolve in solvent - Inert atmosphere B 2. Reagent Addition - Add amine (1.1-1.5 eq) - Add base (e.g., Et3N, 2.0 eq) A->B C 3. Reaction - Stir at RT or heat (60-120 °C) - Monitor by TLC/LC-MS B->C D 4. Aqueous Workup - Quench with water - Extract with organic solvent - Wash with brine C->D E 5. Isolation - Dry organic layer (Na2SO4) - Filter - Concentrate D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G Pure Product F->G

Caption: A streamlined workflow for the amination reaction.

Data Presentation: Typical Reaction Parameters

The optimal conditions can vary depending on the amine's structure and reactivity. The following table provides a general guide.

Amine TypeAmine (eq.)Base (eq.)SolventTemperature (°C)Typical Time (h)
Primary Aliphatic1.2Et₃N (2.0)Isopropanol802-6
Secondary Aliphatic1.2K₂CO₃ (2.0)DMF60-1004-12
Aniline (less active)1.5K₂CO₃ (2.0)NMP / DMSO100-14012-24
Ammonia (aq. solution)5.0+(Self-basing)Dioxane100 (sealed tube)12-24

Note: These are starting points and should be optimized for each specific substrate.

Part 3: Applications and Subsequent Transformations

The primary products, N-substituted-2,6-dichloro-4-nitroanilines, are not typically the final target molecules but are crucial intermediates for further synthetic elaboration.

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine using various standard conditions, such as SnCl₂ in HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid.[2][7] This transformation yields a 1,2,4-triaminobenzene derivative, a valuable scaffold for synthesizing a wide range of heterocyclic compounds like benzimidazoles, which are prevalent in medicinal chemistry.

  • Further Substitution/Cross-Coupling: While the two remaining chlorine atoms are unreactive to SNAr under the initial conditions, they can be targeted in subsequent steps. After reduction of the nitro group and protection of the newly formed amines, these chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) to introduce further complexity.[2][6]

Part 4: Safety and Handling

Researcher's Responsibility: It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use and to perform a thorough risk assessment.

  • This compound: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]

  • Amines: Many amines are corrosive, flammable, and toxic. They should be handled with care.

  • Solvents: Polar aprotic solvents like DMF and NMP have associated reproductive toxicity and should be handled with appropriate engineering controls.

Mandatory Precautions:

  • All manipulations should be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times.

  • Avoid inhalation of dust, vapors, and mists.

By understanding the mechanistic principles and adhering to the established protocols and safety guidelines, researchers can effectively utilize the reaction of this compound with amines as a powerful tool in the synthesis of novel and valuable chemical entities.

References

  • Benchchem. (n.d.). This compound | 98137-94-1.
  • Benchchem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Benchchem. (2025). The Synthetic Versatility of 1,3-Dibromo-5-nitrobenzene: A Technical Guide for Organic Synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-1,3-dichloro-5-nitrobenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-1,3-dichloro-5-nitrobenzene is a polysubstituted aromatic compound that has emerged as a pivotal intermediate for drug development professionals. Its value lies not in any inherent biological activity, but in its exceptional versatility as a synthetic precursor.[1] The unique arrangement of its substituents—a nitro group and three distinct halogen atoms (one bromine and two chlorines)—provides a powerful platform for the controlled, stepwise construction of complex molecular architectures.[1]

The benzene ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro and chloro groups. This electronic profile is the cornerstone of its reactivity, activating the molecule for nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective application in synthesis.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 98137-94-1[1][2]
Molecular Formula C₆H₂BrCl₂NO₂[1][2]
Molecular Weight 270.89 g/mol [1][2]
Appearance Solid[1]

The molecule's reactivity is governed by several key features:

  • SNAr Activation: The strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, facilitating SNAr reactions.[1] This is a primary pathway for introducing nucleophiles onto the aromatic core.

  • Cross-Coupling Handle: The bromine atom is a superior leaving group compared to chlorine in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This differential reactivity enables selective functionalization at the C-Br position while leaving the C-Cl bonds intact for subsequent transformations.

  • Transformable Nitro Group: The nitro group is not merely an activating group; it is a versatile functional handle. It can be readily reduced to a primary amine, which opens a gateway to a vast array of chemistries, including amide bond formation, sulfonylation, and diazotization, further expanding the molecular diversity achievable from this single precursor.[5]

Core Applications in Medicinal Chemistry

The structural and reactive attributes of this compound make it an ideal starting point for synthesizing compounds in several key therapeutic areas.

A Versatile Scaffold for Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery.[6][7] this compound serves as a key building block in the preparation of bicyclic carboxamides and other heterocyclic systems that are investigated as kinase inhibitors.[1] The ability to sequentially introduce different substituents allows for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing a compound's potency and selectivity for a target kinase. For instance, derivatives of dichlorinated phenylamines are known inhibitors of Src kinase activity.[8]

The general workflow involves an initial coupling reaction at the more reactive C-Br position, followed by modification of the other positions or the nitro group to build the final heterocyclic system that can effectively interact with the ATP-binding site of a target kinase.[6]

G A 2-Bromo-1,3-dichloro- 5-nitrobenzene B Suzuki or Buchwald-Hartwig Coupling at C-Br Position A->B C Functionalized Dichloro- nitrobenzene Intermediate B->C D Nitro Group Reduction to Amine C->D E 3-Amino-2,6-dichloro- aryl Derivative D->E F Cyclization / Annulation Reactions E->F G Heterocyclic Kinase Inhibitor Scaffold (e.g., Thienopyridine) F->G H Further Functionalization at C-Cl Positions G->H I Optimized Kinase Inhibitor H->I

Caption: Synthetic workflow for kinase inhibitor development.

Building Block for Anti-inflammatory and Anti-cancer Agents

Chronic inflammation is implicated in a wide range of human diseases. While this compound itself is not an anti-inflammatory agent, its structure provides a valuable scaffold for the synthesis of novel derivatives with potential anti-inflammatory activity.[9] The strategic placement of halogens and the nitro group allows for the creation of libraries of compounds that can be screened against inflammatory targets like cyclooxygenase (COX) enzymes or pro-inflammatory signaling pathways.[9][10]

Similarly, in oncology, the scaffold can be elaborated into various structures designed to interfere with cancer cell proliferation, survival, and angiogenesis.[11][12] The nitroaromatic moiety itself is a feature found in a number of bioactive molecules with diverse therapeutic applications, including antineoplastic and antibiotic agents.[13]

A Strategic Tool for Structure-Activity Relationship (SAR) Studies

The development of a potent and selective drug candidate is an iterative process of design, synthesis, and testing. The well-defined substitution pattern of this compound makes it an ideal tool for conducting SAR studies. By selectively modifying each position on the ring, medicinal chemists can systematically probe the interactions between the molecule and its biological target. This allows for the identification of key pharmacophoric features and the optimization of properties such as:

  • Potency: Enhancing binding affinity to the target.

  • Selectivity: Minimizing off-target effects.

  • ADME Properties: Improving absorption, distribution, metabolism, and excretion profiles.

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of this compound is unlocked through a series of robust and well-established chemical transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[14] It is particularly useful for attaching aryl or heteroaryl moieties to the this compound core, preferentially at the C-Br bond.

Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and reductive elimination to form the biaryl product and regenerate the catalyst.[3][15] The use of a base is crucial for activating the organoboron reagent for transmetalation.[3]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 270.9 mg), the desired arylboronic acid (1.1 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).[14]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Heat the reaction to 90-100 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[14]

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring allows for the direct displacement of a halide by a nucleophile.[1] Although the nitro group is meta to the halogens, providing only weak inductive stabilization to the intermediate Meisenheimer complex, the reaction can proceed, often requiring elevated temperatures.[16][17]

Principle: The reaction is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group (halide) is eliminated, restoring aromaticity.[18]

Experimental Protocol:

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 270.9 mg) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 mmol) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 2.0 mmol) to scavenge the acid byproduct.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature depends on the nucleophilicity of the attacking species and must be determined empirically.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate. Purify the residue via flash chromatography or recrystallization.

Protocol 3: Reduction of the Nitro Group

Converting the nitro group to an aniline is a pivotal transformation that dramatically alters the ring's electronic properties and opens up new synthetic avenues. The resulting amino group is a strong activating group and an ortho-, para-director for subsequent electrophilic substitutions.

Principle: The nitro group is reduced to a primary amine using a variety of reducing agents. A common and effective method involves the use of metals in acidic media, such as tin(II) chloride in HCl or titanium(III) chloride.[5]

Experimental Protocol (using TiCl₃):

  • Reaction Setup: Dissolve this compound (1.0 mmol, 270.9 mg) in a suitable solvent like glacial acetic acid (4 mL) in a round-bottom flask.[5]

  • Reagent Addition: With stirring at room temperature, gradually add a solution of titanium(III) chloride (e.g., 30 wt % in 2 N HCl) until the characteristic purple color of the reagent persists, indicating a slight excess.[5]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[5]

  • Workup and Purification: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aniline derivative by flash column chromatography.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity, characterized by the potential for selective cross-coupling, amenability to nucleophilic substitution, and the transformative nature of its nitro group, provides chemists with a reliable and versatile tool. By mastering the protocols outlined in this guide, researchers, scientists, and drug development professionals can efficiently generate diverse libraries of complex molecules, accelerating the discovery of next-generation therapeutics for oncology, inflammation, and beyond.

References

  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • INCHEM. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3623. Retrieved from [Link]

  • Inbaraj, J. J., et al. (1994). Synthesis and antiplatelet, antiinflammatory, and antiallergic activities of substituted 3-chloro-5,8-dimethoxy-1,4-naphthoquinone and related compounds. Journal of medicinal chemistry, 37(16), 2623–2629. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(10), 2673. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & medicinal chemistry letters, 15(21), 4681–4684. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Fernandes, C., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals, 15(5), 588. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Blazak, M., et al. (2024). All-photonic kinase inhibitors: light-controlled release-and-report inhibition. Chemical science, 15(15), 5521–5528. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 29(10), 2269. Retrieved from [Link]

  • Kim, K. N., et al. (2019). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. International immunopharmacology, 67, 98–105. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Di Pietro, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters, 15(5), 659–666. Retrieved from [Link]

  • Aly, A. A., et al. (2014). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Beilstein journal of organic chemistry, 10, 1632–1641. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with the challenging substrate, 2-Bromo-1,3-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the nuances of this reaction, moving beyond generic protocols to provide in-depth, field-proven insights. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yield, reproducible results.

The structure of this compound presents a unique set of challenges. The presence of a strongly electron-withdrawing nitro group and two chloro substituents renders the aryl bromide electron-deficient, which can be both beneficial and detrimental. Furthermore, the bromine atom is situated in a sterically congested environment, flanked by a chlorine atom. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Q1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I address them?

Low conversion is a common hurdle with this substrate and can often be traced back to suboptimal catalyst selection and reaction conditions. The combination of steric hindrance and electronic effects in this compound necessitates a carefully tailored catalytic system.

Causality and Strategic Solutions:

  • Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical and often rate-limiting step in the Suzuki-Miyaura coupling.[1][2] With this compound, the steric bulk around the bromine atom can impede this process. While the electron-withdrawing nitro and chloro groups make the aryl halide more electrophilic, which should facilitate oxidative addition, the steric hindrance can be a dominant negative factor.[3]

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding and electron-deficient substrates.[4] The use of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is crucial for the oxidative addition to a hindered aryl halide.[4]

    • Solution 2: Consider Advanced Catalyst Systems. For particularly challenging couplings, specialized catalyst systems may be required. For instance, palladium complexes with highly specialized ligands like BrettPhos have shown exceptional reactivity with nitroarenes.[4][5]

  • Inadequate Base Strength: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] An inappropriate base can lead to a stalled catalytic cycle.

    • Solution: Screen a Range of Bases. While weaker bases like sodium carbonate (Na₂CO₃) are common in Suzuki couplings, they may not be sufficient for this substrate. Stronger bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium tert-butoxide (t-BuOK) are often more effective in promoting the reaction of hindered and electron-deficient substrates.

Workflow for Troubleshooting Low Conversion:

low_conversion start Low to No Conversion catalyst Suboptimal Catalyst System start->catalyst Primary Suspect conditions Incorrect Reaction Conditions start->conditions side_reactions Competing Side Reactions start->side_reactions catalyst_ligand Ineffective Ligand catalyst->catalyst_ligand catalyst_precatalyst Inactive Precatalyst catalyst->catalyst_precatalyst solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, BrettPhos) catalyst_ligand->solution_ligand solution_precatalyst Use a More Active Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst_precatalyst->solution_precatalyst

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing significant formation of byproducts, particularly dehalogenation and homocoupling products. How can I minimize these side reactions?

The formation of byproducts is a clear indication of an imbalanced reaction system where desired coupling is outcompeted by undesired pathways.

Understanding and Mitigating Side Reactions:

  • Dehalogenation (Hydrodehalogenation): This side reaction results in the replacement of the bromine atom with a hydrogen atom, leading to 1,3-dichloro-5-nitrobenzene. It can occur when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[2]

    • Mitigation Strategy 1: Rigorous Inert Atmosphere. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. Oxygen can contribute to catalyst decomposition and side reactions.[3]

    • Mitigation Strategy 2: Choice of Base and Solvent. The choice of base and solvent can influence the rate of dehalogenation. Protic solvents or bases containing water can sometimes be a source of hydride. While some water is often beneficial for Suzuki couplings, excessive amounts should be avoided.

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.[3]

    • Mitigation Strategy: Controlled Addition of Reagents. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling by keeping its concentration low.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionStructureCausative FactorsMitigation Strategies
Dehalogenation 1,3-dichloro-5-nitrobenzenePresence of hydride sources, inefficient reductive elimination- Ensure rigorous inert atmosphere- Use anhydrous, degassed solvents- Optimize base selection
Homocoupling Biaryl of boronic acidPresence of oxygen, high concentration of boronic acid- Thoroughly degas all reagents and solvents- Consider slow addition of the boronic acid
Q3: I am struggling with the purification of my final product from the reaction mixture. What are the best practices for purification?

The presence of a nitro group and multiple halogens in the product can make purification challenging due to similar polarities of the product and certain byproducts.

Effective Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from starting materials and byproducts.

Monitoring Reaction Progress:

To avoid unnecessary workup of failed reactions and to optimize reaction times, it is crucial to monitor the reaction progress. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is crucial to note that optimization of the ligand, base, and temperature may be necessary for different boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up and Purification: Upon completion, follow the purification protocol described in Q3.

Logical Workflow for Reaction Optimization:

optimization_workflow cluster_troubleshooting Troubleshooting start Initial Reaction Setup (Protocol Above) check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% byproducts Byproduct Formation check_conversion->byproducts Significant success High Yield of Pure Product check_conversion->success > 90% optimize_catalyst Screen Ligands (XPhos, RuPhos, etc.) and Precatalysts low_conversion->optimize_catalyst dehalogenation Dehalogenation byproducts->dehalogenation homocoupling Homocoupling byproducts->homocoupling optimize_base Screen Bases (Cs₂CO₃, t-BuOK) optimize_catalyst->optimize_base optimize_temp Vary Temperature (80-120 °C) optimize_base->optimize_temp inert_atmosphere Improve Inert Atmosphere & Solvent Degassing dehalogenation->inert_atmosphere homocoupling->inert_atmosphere

Sources

Technical Support Center: Synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Introduction

This compound is a versatile building block in organic synthesis, valued for its specific substitution pattern that allows for regioselective functionalization. The synthesis of this molecule, however, can be fraught with challenges, primarily concerning the control of isomer formation and the purification of the final product. This guide will address the most common issues encountered in the two primary synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Nitration of 1,3-Dichlorobenzene followed by Bromination

This is a common and often preferred route due to the relatively straightforward initial nitration. However, controlling the subsequent bromination can be challenging.

Answer:

The nitration of 1,3-dichlorobenzene is a classic electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing, but also deactivating. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the positions most activated by the chlorine atoms and least sterically hindered.

Causality of Side Reactions:

The primary directing effect of the two meta-positioned chlorine atoms is towards the C4 and C6 positions (ortho to one chlorine and para to the other) and the C2 position (ortho to both chlorines). The C5 position is meta to both chlorines and is the least activated position. However, due to the deactivating nature of the chlorine atoms, forcing conditions are often required, which can lead to a loss of selectivity. The most common isomeric byproduct is 1,3-dichloro-4-nitrobenzene . The formation of dinitro-isomers is also possible if the reaction is not carefully controlled.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Nitrating Agent Use a mixture of concentrated nitric acid and sulfuric acid.Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion.
Temperature Maintain a low temperature, typically between 0-10 °C, during the addition of the nitrating mixture.Nitration is an exothermic reaction. Lower temperatures increase the selectivity for the thermodynamically favored product and minimize the formation of unwanted isomers and dinitrated byproducts.
Reaction Time Monitor the reaction closely by TLC or GC-MS. The reaction is typically complete within a few hours.Prolonged reaction times, especially at elevated temperatures, can lead to the formation of dinitrated products.
Quenching Pour the reaction mixture slowly onto crushed ice with vigorous stirring.This deactivates the nitrating agent and helps to precipitate the product.

Experimental Protocol: Optimized Nitration of 1,3-Dichlorobenzene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,3-dichlorobenzene in an ice-salt bath to 0 °C.

  • Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Answer:

The bromination of 1,3-dichloro-5-nitrobenzene is challenging due to the strong deactivating effect of the two chlorine atoms and the nitro group. This requires harsh reaction conditions, which can lead to the formation of byproducts.

Causality of Side Reactions:

The nitro group is a strong deactivating group and a meta-director. The chlorine atoms are deactivating but ortho, para-directing. The directing effects are as follows:

  • -NO₂ group (at C5): Directs to C2 and C6.

  • -Cl groups (at C1 and C3): Directs to C2, C4, and C6.

The combined effect strongly directs the incoming electrophilic bromine to the C2 position . However, the deactivated nature of the ring requires a potent electrophile, typically generated from Br₂ and a Lewis acid catalyst like FeBr₃. Harsh conditions can lead to:

  • Over-bromination: Formation of dibromo-dichloro-nitrobenzene isomers.

  • Isomerization: Although less common in bromination, some Lewis acid-catalyzed isomerization of the product cannot be entirely ruled out under forcing conditions.

  • Incomplete reaction: Due to the deactivated ring.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Lewis Acid Catalyst Use anhydrous FeBr₃ or iron filings (which will be converted to FeBr₃ in situ).A strong Lewis acid is necessary to polarize the Br-Br bond and generate a sufficiently reactive electrophile.[1]
Temperature The reaction typically requires heating. Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if the reaction is not proceeding.Higher temperatures increase the reaction rate but can also lead to more side products. Careful optimization is key.
Solvent The reaction can be run neat or in a solvent like dichloromethane or carbon tetrachloride.A solvent can help to control the temperature and improve the homogeneity of the reaction mixture.
Work-up Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite to destroy any remaining bromine.This is a crucial step for safety and to prevent further reactions during work-up.

Experimental Protocol: Bromination of 1,3-dichloro-5-nitrobenzene

  • To a stirred solution of 1,3-dichloro-5-nitrobenzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of anhydrous FeBr₃.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by GC-MS.

  • After the reaction is complete, cool to room temperature and quench by pouring into an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography or recrystallization.

Route 2: Bromination of 1,3-Dichlorobenzene followed by Nitration

This route can be effective, but the initial bromination often produces a mixture of isomers that can complicate the subsequent nitration and purification steps.

Answer:

The bromination of 1,3-dichlorobenzene is an electrophilic aromatic substitution where the two chlorine atoms direct the incoming bromine.

Causality of Isomer Formation:

The two chlorine atoms are ortho, para-directing. The possible substitution patterns are:

  • C4-position: This is para to one chlorine and ortho to the other, leading to the desired 1-bromo-2,4-dichlorobenzene . This is generally the major product.[2]

  • C2-position: This is ortho to both chlorine atoms. Steric hindrance can make this position less favorable. This leads to 1-bromo-2,6-dichlorobenzene .

  • C5-position: This is meta to both chlorine atoms and is the least favored position.

Under forcing conditions, dibromodichlorobenzene isomers can also form.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst Use a mild Lewis acid catalyst like iron filings or a controlled amount of FeBr₃.A highly active catalyst can reduce selectivity and promote over-bromination.
Temperature Perform the reaction at a low temperature (e.g., 0-5 °C).Lower temperatures generally favor the formation of the thermodynamically more stable para-substituted product and minimize over-reaction.
Stoichiometry Use a slight excess of 1,3-dichlorobenzene relative to bromine.This will help to minimize the formation of dibrominated byproducts.
Purification The isomeric mixture can be challenging to separate. Fractional distillation under reduced pressure followed by recrystallization is often necessary.The different isomers have slightly different boiling points and solubilities, which can be exploited for separation.

Answer:

Nitrating a mixture of bromodichlorobenzene isomers will result in a mixture of nitrated products, which will be very difficult to separate. The directing effects of the halogens in each isomer will determine the position of the nitro group.

Predicting Nitration Products of Isomeric Bromodichlorobenzenes:

  • 1-Bromo-2,4-dichlorobenzene (desired): The -Br and -Cl at C2 are ortho, para-directing, and the -Cl at C4 is also ortho, para-directing. The most likely position for nitration is C5, which is ortho to the C4-Cl and meta to the other two halogens. This leads to the desired This compound .

  • 1-Bromo-2,6-dichlorobenzene: Nitration will be difficult due to steric hindrance from the flanking halogens. If it occurs, it will likely be at the C4 position.

  • 1-Bromo-3,5-dichlorobenzene: Nitration will be directed to the C2, C4, or C6 positions.

Recommendation: It is highly recommended to purify the 1-bromo-2,4-dichlorobenzene to a high degree before proceeding with the nitration step.

Experimental Protocol: Nitration of 1-bromo-2,4-dichlorobenzene

  • Cool a stirred solution of purified 1-bromo-2,4-dichlorobenzene in concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with copious amounts of cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of Reaction Pathways

To better understand the synthetic strategies and potential pitfalls, the following diagrams illustrate the reaction workflows.

route1 start 1,3-Dichlorobenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate 1,3-Dichloro-5-nitrobenzene step1->intermediate side_product1 1,3-Dichloro-4-nitrobenzene step1->side_product1 Side Product step2 Bromination (Br2, FeBr3) intermediate->step2 product This compound step2->product

Caption: Synthetic Route 1: Nitration followed by Bromination.

route2 start 1,3-Dichlorobenzene step1 Bromination (Br2, FeBr3) start->step1 intermediate 1-Bromo-2,4-dichlorobenzene step1->intermediate side_product1 Isomeric Bromodichlorobenzenes step1->side_product1 Side Products side_product2 Dibromodichlorobenzenes step1->side_product2 Side Products step2 Nitration (HNO3, H2SO4) intermediate->step2 product This compound step2->product

Caption: Synthetic Route 2: Bromination followed by Nitration.

Summary of Potential Side Products and Their Origin

Side ProductOriginating StepCausality
1,3-Dichloro-4-nitrobenzeneNitration of 1,3-dichlorobenzeneElectrophilic attack at the C4 position, which is ortho/para to the chlorine atoms.
Dinitrated dichlorobenzenesNitration of 1,3-dichlorobenzeneOver-nitration due to harsh reaction conditions (high temperature, long reaction time).
Dibromo-dichloro-nitrobenzenesBromination of 1,3-dichloro-5-nitrobenzeneOver-bromination of the highly deactivated ring under forcing conditions.
Isomeric BromodichlorobenzenesBromination of 1,3-dichlorobenzeneCompeting electrophilic attack at different positions on the 1,3-dichlorobenzene ring.
DibromodichlorobenzenesBromination of 1,3-dichlorobenzeneOver-bromination of the starting material.

Concluding Remarks

The synthesis of this compound requires careful control of reaction conditions to achieve high yield and purity. Understanding the electronic and steric effects of the substituents on the benzene ring is paramount to troubleshooting and optimizing these reactions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Syntheses. (1921-2026). Benzene, 1-bromo-3-nitro-. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (1982). Process for producing 1-bromo-3,5-dichlorobenzene.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Quora. (2017). Where will Br2/FeBr3 add when reacted with 1-Ethoxy-3-nitrobenzene?. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for cross-coupling reactions involving 2-Bromo-1,3-dichloro-5-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging substrate in their synthetic workflows. Here, we will dissect the intricacies of catalyst selection, provide actionable protocols, and offer solutions to common experimental hurdles.

Section 1: Understanding the Substrate - A Chemist's FAQ

Before selecting a catalyst, it is crucial to understand the inherent reactivity of the substrate. This compound presents a unique set of challenges and opportunities due to its electronic and structural properties.

Q1: What are the key reactive sites on this compound for cross-coupling?

The molecule has three halogen atoms, but they are not equally reactive. In palladium-catalyzed cross-coupling reactions, the order of reactivity for C-X bond activation is C-I > C-Br > C-OTf > C-Cl. Therefore, the C-Br bond is the most labile and will react preferentially under standard conditions.[1] This inherent difference allows for selective mono-functionalization at the bromine-bearing carbon. Activating the C-Cl bonds requires more forcing conditions or highly specialized catalyst systems.

Q2: How does the strong electron-withdrawing nitro group affect the reaction?

The nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[1] This has two primary effects:

  • Activation: It facilitates the rate-determining oxidative addition step of the catalytic cycle by making the aryl halide more electrophilic.[2]

  • Synthetic Handle: The nitro group is generally stable under typical palladium-catalyzed cross-coupling conditions. Post-coupling, it can be readily reduced to an aniline, providing a valuable functional group for further diversification.[1][3]

Q3: Is it possible to achieve selective mono-coupling at the C-Br position?

Yes, selective mono-arylation (or vinylation, alkynylation, etc.) at the C-Br position is the most common and straightforward transformation for this substrate. By using carefully controlled conditions and appropriate catalyst systems, you can achieve high selectivity, leaving the two C-Cl bonds untouched for potential subsequent reactions.

Section 2: Catalyst System Selection Guide

Choosing the correct combination of palladium precatalyst, ligand, base, and solvent is paramount for a successful and selective cross-coupling reaction. The following guide provides a logical workflow for making these critical decisions.

G cluster_0 Catalyst Selection Workflow start Define Synthetic Goal goal1 Selective Mono-Coupling (at C-Br bond) start->goal1 C-Br Only goal2 Sequential or Di-Coupling (at C-Br and C-Cl bonds) start->goal2 C-Br & C-Cl pd_source1 Choose Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) goal1->pd_source1 pd_source2 Choose Pd Precatalyst (Often paired with specific ligands) goal2->pd_source2 ligand1 Select Ligand: Standard to Moderately Bulky (e.g., PPh₃, P(o-tol)₃, cataCXium A) pd_source1->ligand1 conditions1 Standard Conditions: - Mild Base (K₂CO₃, K₃PO₄) - 80-100 °C - Solvent (Toluene/H₂O, Dioxane) ligand1->conditions1 outcome1 High Yield of Mono-Coupled Product conditions1->outcome1 ligand2 Select Ligand: Bulky & Electron-Rich (e.g., Buchwald Ligands: XPhos, SPhos; Trialkylphosphines: P(t-Bu)₃) pd_source2->ligand2 conditions2 Forcing Conditions: - Stronger Base (t-BuONa, LHMDS) - Higher Temp (>100 °C) - Anhydrous Solvent (Toluene, THF) ligand2->conditions2 outcome2 Yield of Di-Coupled Product (Requires significant optimization) conditions2->outcome2

Caption: Decision workflow for catalyst selection.

Palladium Precatalyst Selection

The choice of the palladium source is often a matter of stability, cost, and convenience. Both Pd(0) and Pd(II) sources are effective as they enter the same catalytic cycle.[2]

PrecatalystCommon FormOxidation StateNotes
Palladium(II) Acetate Pd(OAc)₂Pd(II)Air-stable, common, and cost-effective. Requires in situ reduction to Pd(0) to initiate the catalytic cycle.
Tris(dibenzylideneacetone)-dipalladium(0) Pd₂(dba)₃Pd(0)Air-stable for short periods but best handled under inert gas. Directly enters the catalytic cycle. Often used for more challenging couplings.[4]
Pre-formed Catalysts e.g., Pd(PPh₃)₄Pd(0)Directly active but can be air-sensitive. Simplifies reaction setup as a separate ligand is not always needed, but offers less flexibility.

For most applications involving selective C-Br coupling of this substrate, Pd(OAc)₂ is an excellent and economical starting point.

The Critical Role of the Ligand

The ligand stabilizes the palladium center, modulates its reactivity, and is the single most important variable for achieving high yield and selectivity.

  • For Selective C-Br Coupling: The oxidative addition into the C-Br bond is already facilitated by the electron-deficient nature of the ring. Therefore, exotic ligands are not always necessary. However, using moderately electron-rich and bulky phosphine ligands can improve reaction rates and prevent catalyst decomposition.

  • For C-Cl Coupling: Activating the stronger C-Cl bond is significantly more difficult and requires ligands that are both sterically bulky and highly electron-donating.[5] This electronic character increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.

Ligand ClassExample(s)Key CharacteristicsPrimary Application for this Substrate
Triarylphosphines PPh₃, P(o-tolyl)₃Standard, air-stable, inexpensive.Selective C-Br coupling under mild conditions. May require higher catalyst loading.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, sterically demanding. Air-sensitive.Excellent for activating C-Cl bonds. Using these may lead to a loss of selectivity and di-coupling if not carefully controlled.[4][6]
Buchwald Ligands (Biarylphosphines) XPhos, SPhos, RuPhosVery bulky and electron-rich. Air-stable as solids. Form highly active catalysts.Gold standard for challenging couplings, including C-Cl activation. Essential for sequential or one-pot di-coupling strategies.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form robust Pd complexes.Can be effective for C-Cl activation, offering an alternative to phosphine ligands.

Recommendation: Start with a moderately hindered ligand like cataCXium A or PPh₃ for selective C-Br coupling. If C-Cl reactivity is desired, switch to a Buchwald ligand like XPhos .

Section 3: Experimental Protocol - Selective Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.

G cluster_product pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)(Br)L₂ ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)(Ar')L₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide 2-Bromo-1,3-dichloro- 5-nitrobenzene aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal lab Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 1-3 mol%)

  • Triphenylphosphine (PPh₃, 2-6 mol%) or cataCXium® A (2-6 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand (if not using a pre-formed catalyst) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent catalyst oxidation and homocoupling side reactions.[2]

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The solution should be stirred to ensure all solids are well-suspended.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during cross-coupling with this substrate.

G start Problem: Low Conversion / No Reaction check1 Check Catalyst System start->check1 check2 Check Reagents & Conditions start->check2 check3 Analyze Byproducts start->check3 cat_q1 Is Pd precatalyst old? check1->cat_q1 reag_q1 Was reaction properly degassed? check2->reag_q1 byprod_q1 Homocoupling observed? check3->byprod_q1 cat_a1 Use fresh Pd source cat_q1->cat_a1 Yes cat_q2 Is ligand appropriate? cat_q1->cat_q2 No cat_a2 Increase ligand bulk/ electron density (e.g., XPhos) cat_q2->cat_a2 No reag_a1 Improve inerting technique reag_q1->reag_a1 No reag_q2 Is boronic acid degrading? reag_q1->reag_q2 Yes reag_a2 Use boronic ester (pinacol) or a milder base (KF) reag_q2->reag_a2 Yes reag_q3 Is temperature high enough? reag_q2->reag_q3 No reag_a3 Increase temperature reag_q3->reag_a3 No byprod_a1 Indicates O₂ presence. Improve degassing. byprod_q1->byprod_a1 Yes byprod_q2 Protodehalogenation observed? byprod_q1->byprod_q2 No byprod_a2 May indicate catalyst decomposition or issues with transmetalation rate. byprod_q2->byprod_a2 Yes

Caption: A flowchart for troubleshooting common issues.

Q: My reaction is stalled with significant starting material remaining. What should I do?

  • Cause: This often points to catalyst deactivation or insufficient reactivity. The active Pd(0) species may have been oxidized, or the ligand may not be robust enough for the reaction conditions.

  • Solution:

    • Increase Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier.

    • Change Ligand: Switch to a more electron-rich and bulky ligand, such as XPhos or SPhos. These ligands form more stable and active catalytic species that are resistant to decomposition.

    • Check Reagent Quality: Ensure your palladium source is active and your boronic acid has not decomposed (protodeboronation).[8] Using a pinacol boronate ester can sometimes improve stability.

Q: I am observing a significant amount of boronic acid homocoupling (Ar'-Ar'). What is the cause?

  • Cause: Homocoupling is a classic side reaction, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[2]

  • Solution:

    • Improve Degassing: This is the most critical factor. Ensure your solvents are thoroughly degassed and the reaction vessel is purged effectively with an inert gas.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate issues related to the in situ reduction of Pd(II).

Q: I am getting a mixture of the desired mono-coupled product and the di-coupled product. How can I improve selectivity for mono-coupling?

  • Cause: The reaction conditions are too harsh, leading to the activation of the less reactive C-Cl bonds.

  • Solution:

    • Lower the Temperature: Reducing the reaction temperature is the most effective way to increase selectivity.

    • Use a Less Active Ligand: A highly active ligand (like P(t-Bu)₃) designed for C-Cl activation will naturally be less selective. Revert to a less potent ligand like PPh₃.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower di-coupling reaction from proceeding.

Q: Is there a risk of the nitro group being reduced during the reaction?

  • Cause: While palladium itself does not typically reduce nitro groups under these conditions, some phosphine ligands can be oxidized, potentially causing side reactions. Furthermore, if any adventitious hydrogen sources are present, reduction could occur.

  • Solution: This is generally not a major concern in standard Suzuki, Heck, or Sonogashira reactions. However, be mindful if using alternative metals or specific additives. If reduction is observed, ensure the purity of all reagents and the integrity of the inert atmosphere. Recent research has even explored using the nitro group itself as a leaving group in "denitrative couplings," but this requires very specific and different catalytic systems.[9][10][11]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. National Institutes of Health (NIH). [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

Sources

Technical Support Center: Managing Homocoupling Side Products in Cross-Coupling Reactions of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively manage the formation of homocoupling side products during cross-coupling reactions involving 2-Bromo-1,3-dichloro-5-nitrobenzene. The unique electronic and steric properties of this substrate necessitate a nuanced approach to reaction optimization to maximize the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a concern with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of reactions with this compound, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound can couple to form 2,2',6,6'-tetrachloro-4,4'-dinitrobiphenyl.

  • Nucleophile Homocoupling: In Suzuki reactions, two molecules of the organoboron reagent can dimerize.[1][2] Similarly, in Sonogashira reactions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling).[1]

This side reaction is a significant concern as it consumes the starting material, reduces the yield of the desired unsymmetrical product, and introduces impurities that can be challenging to separate. The electron-deficient nature of the this compound ring can, under certain conditions, influence the reaction kinetics to favor these undesired pathways.[1]

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: The formation of homocoupling byproducts can proceed through several mechanistic pathways, primarily involving the palladium catalyst.

  • Palladium(II)-Mediated Homocoupling of Organoboron Reagents (Suzuki Reaction): The presence of Pd(II) species, which can arise from an incompletely reduced Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen, can promote the homocoupling of boronic acids.[3]

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: In the main catalytic cycle, if a second transmetalation event occurs before reductive elimination of the cross-coupled product, a di-organopalladium(II) species can form, which can then reductively eliminate to yield the homocoupled product.

  • Oxidative Homocoupling of Terminal Alkynes (Sonogashira Reaction): In the presence of oxygen and often facilitated by a copper(I) co-catalyst, terminal alkynes can dimerize to form 1,3-diynes.[1]

Q3: How does the structure of this compound influence its reactivity and the likelihood of homocoupling?

A3: The structure of this compound presents a unique set of electronic and steric factors:

  • Electronic Effects: The strong electron-withdrawing nitro group increases the electrophilicity of the aromatic ring, which generally facilitates the initial oxidative addition step in the catalytic cycle.[2] This can be beneficial for achieving high reactivity.

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl.[4][5] This inherent difference provides a basis for the selective reaction at the C-Br bond over the C-Cl bonds. However, forcing conditions or inappropriate catalyst selection can lead to a loss of selectivity.

  • Steric Hindrance: The two chlorine atoms ortho to the bromine create significant steric hindrance around the reactive C-Br bond. This can slow down the desired cross-coupling reaction, potentially allowing side reactions like homocoupling to become more competitive.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.

Suzuki-Miyaura Coupling Troubleshooting

Issue: Significant formation of the 2,2',6,6'-tetrachloro-4,4'-dinitrobiphenyl homocoupling byproduct is observed by GC-MS or LC-MS.

Potential Cause Underlying Science Recommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[2]Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6]
Inefficient Pre-catalyst Reduction If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), incomplete reduction to the active Pd(0) species leaves residual Pd(II) that can drive homocoupling.Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) precatalyst. Alternatively, ensure efficient in-situ reduction of the Pd(II) source by the appropriate choice of ligand and reaction conditions.
Slow Transmetalation A slow transmetalation step can allow for competing side reactions. The steric hindrance around the C-Br bond of the substrate can contribute to this.Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[7] The choice of solvent can also play a crucial role; polar aprotic solvents like dioxane or THF, often with a small amount of water, are generally effective.
Inappropriate Ligand Choice The ligand influences both the steric and electronic properties of the palladium center. A ligand that is not sufficiently electron-rich or is too bulky can hinder the desired catalytic cycle.For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can promote both oxidative addition and reductive elimination, outcompeting homocoupling pathways.[8]

Workflow for Minimizing Aryl Halide Homocoupling in Suzuki Coupling

start High Homocoupling Detected degas Improve Degassing Protocol (Ar/N2 sparging) start->degas Check Inert Atmosphere catalyst Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) degas->catalyst If homocoupling persists base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base If still problematic ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) base->ligand Fine-tune reactivity end Minimized Homocoupling ligand->end

Caption: Troubleshooting workflow for Suzuki coupling.

Sonogashira Coupling Troubleshooting

Issue: The primary byproduct is the homocoupled diyne (Glaser coupling product) from the terminal alkyne.

Potential Cause Underlying Science Recommended Solution
Presence of Oxygen The oxidative homocoupling of terminal alkynes is highly sensitive to the presence of oxygen, especially when a copper co-catalyst is used.Rigorous degassing of the solvent and reaction setup is critical. Use freshly distilled, anhydrous solvents.
Copper Co-catalyst The copper(I) co-catalyst, while accelerating the desired cross-coupling, is also a primary promoter of Glaser coupling.[1]Consider a copper-free Sonogashira protocol. These often require a stronger base and a more active palladium/ligand system. If copper is necessary, use the lowest effective loading (e.g., 1-5 mol%).
High Alkyne Concentration A high initial concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump. This maintains a low steady-state concentration, favoring the cross-coupling pathway.
Base Choice Amine bases like triethylamine or diisopropylamine are standard, but their choice can influence the relative rates of cross-coupling and homocoupling.Screen different amine bases. In some cases, a bulkier base may slightly disfavor the homocoupling pathway.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and a magnetic stir bar.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add degassed anhydrous solvent (e.g., THF or DMF) via syringe.

  • Add the terminal alkyne (1.2 equiv.) and the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Troubleshooting

Issue: Low yield of the desired arylamine with the formation of hydrodehalogenation and/or homocoupling byproducts.

Potential Cause Underlying Science Recommended Solution
Slow Reductive Elimination The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow, especially with electron-deficient aryl halides. This can lead to catalyst decomposition and side reactions.Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to accelerate reductive elimination.[9]
Base Incompatibility The choice of base is critical and can affect both the rate of amine deprotonation and the stability of the catalyst. Strong, non-nucleophilic bases are generally preferred.Strong bases like sodium or lithium tert-butoxide are often effective. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be screened.[10]
Catalyst Inactivation The palladium catalyst can be deactivated through various pathways, leading to low conversion.Use a robust, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present or if β-hydride elimination from the amido complex is followed by reductive elimination.Ensure the absence of water and other potential hydride sources. The use of bulky ligands can disfavor β-hydride elimination.

Logical Relationship in Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_products Products A This compound E Desired Arylamine A->E Successful Reaction (Optimized Conditions) F Side Products (Homocoupling, Hydrodehalogenation) A->F Suboptimal Conditions B Amine B->E Successful Reaction (Optimized Conditions) B->F Suboptimal Conditions C Pd Catalyst + Ligand C->E Successful Reaction (Optimized Conditions) C->F Suboptimal Conditions D Base D->E Successful Reaction (Optimized Conditions) D->F Suboptimal Conditions

Caption: Reactants and potential products in Buchwald-Hartwig amination.

Analytical Characterization

Accurate identification and quantification of the desired product and homocoupling byproducts are crucial for reaction optimization.

GC-MS Analysis
  • Principle: Separates compounds based on their volatility and polarity, followed by mass-based identification.

  • Application: Ideal for monitoring the disappearance of the volatile starting material and the appearance of the higher molecular weight products. The fragmentation patterns can help distinguish between the cross-coupled product and the symmetrical homocoupled dimer.

HPLC Analysis
  • Principle: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Application: Reversed-phase HPLC is well-suited for separating the relatively nonpolar products from the more polar starting materials and byproducts. A C18 column with a gradient of acetonitrile and water is a good starting point.[11] The symmetrical nature of the homocoupled product may result in a different retention time compared to the unsymmetrical cross-coupled product.

NMR Spectroscopy
  • Principle: Provides detailed structural information based on the chemical environment of atomic nuclei.

  • ¹H NMR: The symmetry of the homocoupled product (2,2',6,6'-tetrachloro-4,4'-dinitrobiphenyl) will result in a simpler spectrum compared to the unsymmetrical cross-coupled product. The appearance of a new set of aromatic signals corresponding to the coupled nucleophile is a key indicator of a successful reaction.

  • ¹³C NMR: The number of unique carbon signals will be lower for the symmetrical homocoupled dimer compared to the unsymmetrical cross-coupled product, providing a clear method for differentiation.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed. (2017, December 11). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • (PDF) Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed. (n.d.). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]

  • Effect of the reaction conditions on the Pd-catalyzed amination of... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. (n.d.). Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid - Beilstein Journals. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-1,3-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile chemical intermediate.

Introduction to the Reactivity of this compound

This compound is a polyhalogenated aromatic compound with a strong electron-withdrawing nitro group. This substitution pattern leads to distinct and often predictable reactivity, making it a valuable building block in organic synthesis.[1] However, the presence of three different halogen atoms (one bromine and two chlorines) at positions ortho, meta, and para to the nitro group presents a significant challenge in achieving high regioselectivity.

This guide will dissect the electronic and steric factors governing the reactivity of this substrate in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity in reactions of this compound?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects, which differ depending on the reaction mechanism:

  • Electronic Effects: The powerful electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[2][3] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the nitro group, thus stabilizing it.[3] Conversely, for electrophilic reactions, the nitro group is strongly deactivating and a meta-director.[1]

  • Steric Hindrance: The substituents on the ring can sterically hinder the approach of reactants to certain positions, influencing the site of reaction. This is particularly relevant in palladium-catalyzed cross-coupling reactions where bulky catalyst-ligand complexes are involved.

  • Leaving Group Ability: In nucleophilic aromatic substitution, the nature of the halogen leaving group is crucial. In palladium-catalyzed cross-coupling, the ease of carbon-halogen bond cleavage is a determining factor.

Q2: Which halogen is the most likely to be substituted in a Nucleophilic Aromatic Substitution (SNAr) reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond.[2][4] The reactivity of halogens as leaving groups in SNAr generally follows the order F > Cl > Br > I. This is because more electronegative halogens polarize the carbon atom to which they are attached more effectively, making it more electrophilic and susceptible to nucleophilic attack. Therefore, in this compound, one of the chlorine atoms is more likely to be substituted than the bromine atom in an SNAr reaction, assuming steric factors are comparable. The chlorine at the C1 position, being para to the nitro group, is a highly probable site for substitution.

Q3: For a Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which halogen is more reactive?

A3: In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][6] The reactivity for this step generally follows the order I > Br > Cl > F, which is related to the carbon-halogen bond strength. Therefore, the bromine atom at the C2 position is the most likely site for reaction in a palladium-catalyzed cross-coupling reaction due to the weaker C-Br bond compared to the C-Cl bonds.

Q4: Can the nitro group itself be a site of reaction?

A4: While the nitro group directs the regioselectivity of substitution on the aromatic ring, it can also undergo its own reactions, most commonly reduction to an amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. Recently, palladium-catalyzed cross-coupling reactions involving the direct coupling of nitroarenes have been developed, where the nitro group itself is replaced.[7][8] However, these reactions often require specific catalysts and conditions and are less common than the substitution of the halogen atoms.

Troubleshooting Guides and Experimental Protocols

Section 1: Nucleophilic Aromatic Substitution (SNAr)
Common Issue: Low Regioselectivity between the Chlorine Atoms

When targeting substitution at one of the chlorine atoms, you may observe a mixture of products where both C1-Cl and C3-Cl have reacted, or reaction at the bromine atom. Here’s how to troubleshoot:

  • Understanding the Inherent Reactivity: The chlorine at C1 is para to the strongly activating nitro group, while the chlorine at C3 is ortho to the nitro group. Both positions are activated. The bromine at C2 is also ortho to the nitro group.

  • Controlling the Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for the reaction at the more reactive site (likely C1) will be lower, so by providing less thermal energy, you can favor the kinetically preferred product.

  • Choice of Nucleophile: A bulkier nucleophile may favor reaction at the less sterically hindered position.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and stabilizing the transition states differently. Aprotic polar solvents like DMSO, DMF, or NMP are commonly used for SNAr reactions.

Workflow for Optimizing SNAr Regioselectivity

sn_ar_troubleshooting start Start: Low Regioselectivity in SNAr temp Temperature Control Lower reaction temperature to favor kinetic product. start->temp nucleophile Nucleophile Sterics Use a bulkier nucleophile to increase steric differentiation. temp->nucleophile If still unselective solvent Solvent Polarity Screen aprotic polar solvents (DMSO, DMF, NMP) for optimal selectivity. nucleophile->solvent If further optimization is needed end Improved Regioselectivity solvent->end

Caption: Decision workflow for troubleshooting low regioselectivity in SNAr reactions.

Protocol: Selective Monosubstitution with an Amine Nucleophile

This protocol aims for the selective substitution of one chlorine atom.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMSO.

    • In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq) in anhydrous DMSO.

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the amine/base solution dropwise to the solution of the aryl halide at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS to determine the ratio of regioisomers.

  • Work-up and Purification:

    • Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to isolate the desired regioisomer.

Rationale: The use of a non-nucleophilic base prevents unwanted side reactions. Dropwise addition at low temperature helps to control the exothermicity of the reaction and can improve selectivity.

Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
Common Issue: Lack of Reactivity or Formation of Side Products

Challenges in Suzuki coupling with this substrate can include low conversion, debromination, or homocoupling of the boronic acid.

  • Understanding the Inherent Reactivity: The C-Br bond is significantly more reactive than the C-Cl bonds in oxidative addition to Pd(0). Therefore, selective coupling at the C2 position is expected.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can promote the challenging oxidative addition step.[7]

  • Base Selection: The base plays a crucial role in the transmetalation step.[9] A range of bases should be screened, from milder bases like K₂CO₃ and Cs₂CO₃ to stronger bases like K₃PO₄.

  • Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Data Summary: Conditions for Selective Suzuki Coupling
ParameterCondition 1 (Mild)Condition 2 (Robust)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPPh₃ is a standard ligand, while bulky biaryl phosphine ligands like SPhos can improve reactivity for challenging substrates.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base that can facilitate transmetalation with less reactive boronic acids.
Solvent Toluene/H₂ODioxane/H₂ODioxane can sometimes offer better solubility and higher reaction temperatures.
Temperature 80-90 °C100-110 °CHigher temperatures can overcome activation barriers but may lead to more side products.
Protocol: Regioselective Suzuki Coupling at the Bromine Position
  • Reagent Preparation:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Addition:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Add the degassed solvent system (e.g., dioxane/H₂O 4:1).

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the layers, extract the aqueous layer, and combine the organic extracts.

    • Wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Rationale: Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[10] Using a pre-catalyst and a specific ligand allows for better control over the active catalytic species.

Reaction Mechanism: Suzuki Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L_n transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chmielewski, M. J., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (2022, December 2). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • MDPI. (2022, December 2). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the Regioselectivity in Electrophilic Aromatic Substitution Reactions of Deactivated Benzenes through Molecular Electron Density Theory. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Quora. (2018, March 8). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

Sources

effect of solvent and base on "2-Bromo-1,3-dichloro-5-nitrobenzene" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-1,3-dichloro-5-nitrobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this versatile but challenging reagent. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the critical interplay of solvents and bases that govern reaction outcomes. Our goal is to provide you with the predictive power to troubleshoot your experiments effectively and design robust synthetic routes.

Section 1: Foundational Concepts - Understanding the Substrate's Reactivity

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What is the primary mode of reactivity for this compound, and why?

A: The reactivity of this molecule is overwhelmingly dominated by Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is decorated with three halogen atoms (two chlorine, one bromine) and a powerful nitro (-NO₂) group. These are all strongly electron-withdrawing substituents that render the aromatic ring electron-deficient.[1] While this deactivates the ring towards attack by electrophiles, it significantly activates it for attack by nucleophiles.[1][2]

The SNAr mechanism is a two-step addition-elimination process:

  • Addition (Rate-Determining Step): The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.[4]

Q2: Which halogen (Br or Cl) is the most likely to be substituted in an SNAr reaction, and what is the underlying chemical logic?

A: This is a critical question where conventional wisdom about leaving groups can be misleading. In SNAr reactions, the substitution of one of the chlorine atoms is generally favored over the bromine atom. Here's the expert breakdown:

  • Stabilization of the Intermediate is Key: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[2] The stability of this intermediate dictates the regioselectivity. For maximum stability, the negative charge must be delocalized onto the powerful electron-withdrawing nitro group. This only occurs effectively when the nucleophile attacks at a position ortho or para to the nitro group.[3][4] In this compound, the two chlorine atoms are at the C1 and C3 positions, which are ortho and para to the C5-nitro group. The bromine atom at C2 is meta to the nitro group, and attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group.

  • Electronegativity vs. Leaving Group Ability: In SN1 and SN2 reactions, bromide is a better leaving group than chloride because the C-Br bond is weaker. However, in SNAr, the C-X bond is broken in the fast second step. The crucial factor for the slow first step is the electrophilicity of the carbon being attacked. Chlorine is more electronegative than bromine, making the C-Cl bond more polarized and the carbon atom more electrophilic (positive character), thus favoring nucleophilic attack.[5]

Visualizing Regioselectivity: The Meisenheimer Complex

The diagram below illustrates why attack at the chlorine-bearing carbons (C1/C3) is electronically favored over attack at the bromine-bearing carbon (C2).

Caption: Electronic preference for nucleophilic attack.

Section 2: Troubleshooting Guide - The Critical Role of the Solvent

Solvent choice is arguably the most important variable in an SNAr reaction. An incorrect solvent can completely stall a reaction.

Q3: My SNAr reaction is not proceeding, or is extremely slow. Could the solvent be the issue?

A: Yes, this is highly probable. SNAr reactions are significantly accelerated in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile.[6][7] If you are using a nonpolar solvent (e.g., toluene, hexanes) or a polar protic solvent (e.g., ethanol, water), the reaction rate will be severely diminished.

Q4: Why are polar protic solvents like ethanol or water detrimental to SNAr reactions?

A: Polar protic solvents possess acidic protons (e.g., the -OH group) that can form strong hydrogen bonds with anionic nucleophiles (like RO⁻, OH⁻, or even amines).[7] This creates a "solvation shell" around the nucleophile, stabilizing it and lowering its ground-state energy. This increased stability makes the nucleophile less reactive and significantly increases the activation energy required for it to attack the aromatic ring, thus slowing the reaction rate dramatically.[8][9]

Q5: How do polar aprotic solvents like DMSO or DMF accelerate the reaction?

A: These solvents have large dipole moments, allowing them to dissolve charged species. However, they lack acidic protons. They effectively solvate the cation (e.g., Na⁺ or K⁺) of your nucleophilic salt but leave the anionic nucleophile relatively "naked" and unsolvated. This high-energy, unsolvated state makes the nucleophile exceptionally reactive and poised to attack the electron-deficient ring, thereby lowering the activation energy and accelerating the reaction.[7]

Solvent Selection Summary Table
Solvent ClassExamplesInteraction with NucleophileEffect on SNAr RateRecommendation
Polar Aprotic DMSO, DMF, NMP, AcetonitrileWeakly solvates anion; strongly solvates cationStrongly Accelerates Highly Recommended
Polar Protic Water, Methanol, EthanolStrongly solvates anion via H-bondingStrongly Decelerates Avoid (unless part of workup)
Nonpolar Toluene, Hexane, DichloromethanePoor solubility for ionic nucleophilesVery Slow / No Reaction Not Recommended

Section 3: Troubleshooting Guide - The Influence of the Base

In the context of these reactions, the term "base" can refer to the nucleophile itself or a separate reagent used to generate the nucleophile. Its choice is critical for success.

Q6: What is the dual role of a "base" in reactions with this compound?

A: The function of the base depends on your chosen nucleophile:

  • The Base is the Nucleophile: For many reactions, the base is the active nucleophile that attacks the ring. Examples include alkoxides (e.g., sodium methoxide, NaOMe), hydroxides (e.g., potassium hydroxide, KOH), or amines (e.g., piperidine).[2]

  • The Base generates the Nucleophile: If you are using a neutral pro-nucleophile, a non-nucleophilic base is required to deprotonate it and form the active anionic species. A classic example is using sodium hydride (NaH) to deprotonate an alcohol (ROH) to form the highly reactive alkoxide (RO⁻) in situ.[5] This is often more effective than simply adding the pre-formed alkoxide.

Q7: My reaction is yielding a complex mixture of byproducts or showing signs of decomposition. Could the base be the cause?

A: Absolutely. Using a base that is too strong or unsuited for the substrate can lead to several problems:

  • Reaction with the Nitro Group: Very strong bases can potentially interact with the acidic protons on carbons adjacent to the nitro group or directly with the nitro group itself, leading to decomposition pathways.

  • Elimination Reactions: Under harsh conditions with very strong bases, elimination reactions to form benzyne intermediates can sometimes occur, though this is less common for highly electron-deficient rings compared to unactivated aryl halides.[10]

  • Lack of Selectivity: If the base is also a competing nucleophile (e.g., using hydroxide in the presence of another desired nucleophile), a mixture of products can be obtained.

Troubleshooting Tip: If decomposition is observed, consider using a weaker base, a more sterically hindered non-nucleophilic base (e.g., DBU, DIPEA) if applicable, or simply running the reaction at a lower temperature for a longer period.

Section 4: Experimental Protocols & Workflows

This section provides a validated, step-by-step protocol for a common SNAr transformation as a starting point for your own experimental design.

Protocol: Synthesis of 1-Bromo-2,6-dichloro-4-nitro-3-methoxybenzene

This protocol describes the selective substitution of a chlorine atom with a methoxide nucleophile.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Sodium Methoxide (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography setup)

Procedure:

  • Setup: Under an inert atmosphere, add this compound to a dry round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (aim for a concentration of ~0.2-0.5 M).

  • Nucleophile Addition: Carefully add sodium methoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed. For larger-scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction: Allow the reaction to stir at room temperature. The optimal temperature may need to be determined empirically, but heating to 50-80 °C can accelerate the reaction if it is slow at room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Once complete, cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-water. This will precipitate the organic product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired product.

Experimental Workflow Diagram

G start Start setup 1. Charge Flask with Substrate under Inert Atmosphere start->setup dissolve 2. Dissolve in Anhydrous DMF setup->dissolve add_nuc 3. Add Sodium Methoxide (Control Temperature) dissolve->add_nuc react 4. Stir at RT or Heat (e.g., 50-80 °C) add_nuc->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench with Ice-Water monitor->workup Complete extract 7. Extract with Ethyl Acetate workup->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry, Filter & Concentrate wash->dry purify 10. Purify (Chromatography) dry->purify end Pure Product purify->end

Caption: General workflow for an SNAr experiment.

References

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Chemistry LibreTexts. (2021, August 11). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Umemoto, K., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1631-1639. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 2). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • All 'Bout Chemistry. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

Sources

scale-up challenges for the synthesis of "2-Bromo-1,3-dichloro-5-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, particularly when scaling up. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and successful synthesis.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up the synthesis of this compound from the benchtop to larger reactors introduces significant challenges. Issues that are manageable on a small scale can become critical at a larger volume. This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the scale-up process.

Problem 1: Low Yield of the Desired Product

Question: We are experiencing a significant drop in yield for this compound, from ~70% at the lab scale to below 50% in our pilot plant. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants, especially in a multiphasic system (e.g., nitration of an organic substrate in a strong acid medium), is challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the reactor's agitation system. This may involve changing the impeller design, adjusting the stirring speed, or using baffles to improve mixing efficiency. For critical reactions like nitration, consider specialized reactors that enhance mass transfer.

  • Poor Temperature Control: Nitration reactions are highly exothermic.[1] What might be easily controlled with an ice bath in the lab can lead to thermal runaway in a large reactor if the cooling capacity is insufficient. Elevated temperatures can lead to the formation of undesired isomers and decomposition products.

    • Solution: Implement a robust and responsive cooling system. This could involve using a jacketed reactor with a high-flow-rate coolant or internal cooling coils. A critical step is to perform a reaction calorimetry study to understand the heat flow of the reaction at scale and ensure the cooling system can handle the heat output.[1] The rate of addition of the nitrating agent should also be carefully controlled to manage the rate of heat generation.

  • Suboptimal Reagent Addition: The rate and method of reagent addition become more critical at a larger scale. For instance, slow, subsurface addition of the nitrating agent can prevent localized high concentrations and reduce the formation of byproducts.

    • Solution: Utilize a programmable pump for the controlled addition of key reagents. The addition point should be near the agitator to ensure rapid dispersion.

  • Extended Reaction Time: Sometimes, to ensure complete conversion, reaction times are extended. However, this can also lead to product degradation or the formation of impurities, especially at elevated temperatures.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC.[2][3] This will allow you to determine the optimal reaction time and quench the reaction once the desired conversion is achieved, minimizing byproduct formation.

Problem 2: Formation of Impurities, Particularly Isomeric Byproducts

Question: Our scaled-up batches of this compound are showing significant levels of isomeric impurities that were not prominent at the lab scale. How can we improve the regioselectivity of the reaction?

Answer: The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring are highly sensitive to reaction conditions.

Synthetic Pathways and Directing Effects:

There are two primary synthetic routes to this compound:

  • Nitration followed by Bromination: Starting with 1,3-dichlorobenzene, nitration yields 1,3-dichloro-5-nitrobenzene. Subsequent bromination introduces the bromine atom. The nitro group is a strong deactivating group and a meta-director, while the chloro groups are deactivating but ortho-, para-directors.[4] This directing effect can lead to the desired product, but harsh conditions are often required for the bromination of the deactivated ring, which can result in moderate yields.[4]

  • Bromination followed by Nitration: This route begins with the bromination of 1,3-dichlorobenzene to form 1-bromo-2,4-dichlorobenzene, which is then nitrated.[4] Precise temperature control during nitration is crucial to favor the formation of the desired isomer.[4]

Troubleshooting Isomer Formation:

  • Temperature Control: As mentioned, temperature is a critical parameter. Even a few degrees of deviation can significantly alter the ratio of isomers.

    • Solution: Ensure precise and uniform temperature control throughout the reactor. Use multiple temperature probes to monitor for any temperature gradients.

  • Catalyst Selection and Concentration: The choice and amount of Lewis acid catalyst (e.g., FeBr₃ for bromination) can influence selectivity.

    • Solution: Re-evaluate the catalyst loading for the scaled-up reaction. It may need to be adjusted to maintain the same catalytic activity per unit volume.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.

    • Solution: If feasible, investigate the use of different solvents that may enhance the desired isomeric outcome.

Problem 3: Difficulties in Purification and Isolation

Question: We are struggling with the purification of the final product at a larger scale. The crude material is an oily solid that is difficult to handle, and recrystallization is not as effective as it was in the lab.

Answer: Purification challenges upon scale-up often stem from a higher impurity profile and the physical properties of the larger volume of material.

Potential Causes & Solutions:

  • Incomplete Reaction or Quenching: If the reaction is not properly quenched, side reactions can continue to occur during workup, leading to a more complex mixture.

    • Solution: Ensure a rapid and effective quench. For nitration reactions, this often involves pouring the reaction mixture into a large volume of ice water. The efficiency of this quench needs to be maintained at scale.

  • Emulsion Formation: During aqueous workup, the formation of stable emulsions can make phase separation difficult and lead to product loss.

    • Solution: The addition of a small amount of a suitable anti-emulsifying agent or adjusting the pH can help break emulsions. Also, consider the design of the separation vessel to facilitate clean phase separation.

  • Recrystallization Issues: What works for a few grams may not be practical for several kilograms. Factors like cooling rate, solvent volume, and agitation become critical.

    • Solution: Develop a robust recrystallization protocol specifically for the larger scale. This may involve a staged cooling profile, seeding the solution to induce crystallization, and using a filter-dryer for efficient solid-liquid separation and drying.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing foundational knowledge for process development and safety.

1. What are the primary synthetic routes to this compound?

As previously mentioned, the two main pathways are:

  • Route A: Nitration of 1,3-dichlorobenzene followed by bromination.

  • Route B: Bromination of 1,3-dichlorobenzene followed by nitration. [4]

The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Synthesis_Routes cluster_0 Route A cluster_1 Route B A_start 1,3-Dichlorobenzene A_int 1,3-Dichloro-5-nitrobenzene A_start->A_int Nitration A_end This compound A_int->A_end Bromination B_start 1,3-Dichlorobenzene B_int 1-Bromo-2,4-dichlorobenzene B_start->B_int Bromination B_end This compound B_int->B_end Nitration

Caption: Primary synthetic routes to this compound.

2. What are the key safety considerations when scaling up nitration reactions?

Nitration reactions are energetic and require strict safety protocols, especially at scale.[1][5]

  • Thermal Hazards: The reaction is highly exothermic. A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and reactor failure.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor are essential.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases.[6] Adequate ventilation and a scrubbing system for off-gases are mandatory.

  • Product Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[7] It is crucial to know the decomposition temperature of the product and intermediates.

3. How do the substituents on the benzene ring influence the synthesis?

The electronic properties of the substituents (bromo, chloro, and nitro groups) are fundamental to the reactivity and regioselectivity of the synthesis.

  • Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both inductive and resonance effects). It directs incoming electrophiles to the meta position.[4] The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]

  • Chloro Groups (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density through resonance.[4]

The interplay of these directing effects determines the position of the incoming substituent.

4. What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A combination of chromatographic and spectroscopic techniques is essential.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, quantifying product and impurities, assessing final product purity.[2]
Gas Chromatography (GC) Similar to HPLC, particularly useful for volatile compounds and can be coupled with mass spectrometry (GC-MS) for impurity identification.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities. ¹H and ¹³C NMR are standard.[4]
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and identification of impurities.

5. How can the workup procedure be optimized for a large-scale synthesis?

Optimizing the workup is crucial for maximizing yield and purity while ensuring safety and efficiency.

Workup_Optimization Quench Controlled Quenching (e.g., into ice water) Phase_Separation Efficient Phase Separation (Anti-emulsifiers, proper vessel design) Quench->Phase_Separation Washing Aqueous Washes (e.g., NaHCO₃, brine) Phase_Separation->Washing Solvent_Removal Solvent Removal (Distillation under reduced pressure) Washing->Solvent_Removal Crystallization Controlled Crystallization (Seeding, cooling profile) Solvent_Removal->Crystallization Isolation_Drying Isolation and Drying (Filtration, vacuum drying) Crystallization->Isolation_Drying

Caption: Optimized workflow for the workup and isolation process.

III. Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound (via Nitration then Bromination)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.[8]

Step 1: Nitration of 1,3-Dichlorobenzene

  • To a stirred mixture of concentrated sulfuric acid (e.g., 50 mL) in a three-necked flask equipped with a thermometer, addition funnel, and condenser, cool the acid to 0-5 °C in an ice bath.

  • Slowly add 1,3-dichlorobenzene (e.g., 0.1 mol) to the cooled sulfuric acid.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL), keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain crude 1,3-dichloro-5-nitrobenzene.

Step 2: Bromination of 1,3-Dichloro-5-nitrobenzene

  • In a suitable flask, dissolve the crude 1,3-dichloro-5-nitrobenzene (e.g., 0.08 mol) in a suitable solvent (e.g., dichloromethane or neat).

  • Add a catalytic amount of iron powder or FeBr₃.

  • Slowly add bromine (e.g., 0.088 mol) dropwise to the reaction mixture. The reaction may need to be heated to initiate.

  • After the addition, heat the reaction mixture at reflux for a specified period, monitoring by GC or HPLC.

  • Cool the reaction mixture and quench by carefully adding a solution of sodium bisulfite to destroy excess bromine.

  • Perform an aqueous workup, separating the organic layer, washing with water and brine, and drying over a suitable drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.

IV. References

  • International Labour Organization & World Health Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Retrieved from

  • Google Patents. (n.d.). CN104086433A - O-bromonitrobenzene synthesis production process. Retrieved from

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Nanjing Tech University. (n.d.). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]

  • ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

Sources

Validation & Comparative

A-Level Analysis of C-Br vs. C-Cl Bond Reactivity in 2-Bromo-1,3-dichloro-5-nitrobenzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on aromatic rings is critical for designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-bromo-1,3-dichloro-5-nitrobenzene, a versatile but complex building block. We will dissect the electronic and steric factors governing bond lability and present a framework for predicting and exploiting these differences in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr Reaction: A Departure from Aliphatic Substitution Rules

In the familiar realm of aliphatic SN1 and SN2 reactions, bromide is generally a better leaving group than chloride due to the weaker C-Br bond. However, in nucleophilic aromatic substitution, the script is flipped. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order: F > Cl ≈ Br > I.[1][2] This counterintuitive trend arises because the rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][3][4]

The stability of this intermediate is paramount. More electronegative halogens are better able to stabilize the developing negative charge through their inductive effect, thus lowering the activation energy of the first, rate-limiting step.[2][3]

Dissecting the Electronic Landscape of this compound

The reactivity of this compound is dominated by the powerful electron-withdrawing nitro group (-NO2). This group profoundly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution.[5][6] This activation is not uniform; it is most pronounced at the ortho and para positions relative to the nitro group.[7][8][9][10]

Let's examine the positions of the halogens in relation to the activating nitro group:

  • C-Cl at C1: ortho to the nitro group.

  • C-Br at C2: meta to the nitro group.

  • C-Cl at C3: para to the nitro group.

This specific arrangement is key to understanding the differential reactivity of the C-Br and C-Cl bonds.

Predictive Analysis: Why C-Cl Bonds Reign Supreme in this Context

Based on the principles of SNAr, we can predict that the C-Cl bonds in this compound will be significantly more reactive than the C-Br bond. Here's the scientific rationale:

  • Positional Activation: The chlorine atoms are situated at the electronically activated ortho and para positions. Nucleophilic attack at these carbons allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, a highly stabilizing interaction.[8][10]

  • Meta Deactivation: The bromine atom is at a meta position. When a nucleophile attacks this carbon, the resulting negative charge cannot be directly delocalized onto the nitro group.[8][11] This lack of resonance stabilization makes the formation of the corresponding Meisenheimer complex energetically less favorable.

Therefore, the powerful directing effect of the nitro group overrides the intrinsic bond strength differences between C-Cl and C-Br.

Visualizing the Mechanism and Workflow

SNAr_Mechanism cluster_0 SNAг Reaction Pathway Substrate This compound Meisenheimer_Complex Meisenheimer Complex (Stabilized at C1/C3) Substrate->Meisenheimer_Complex + Nu⁻ (rate-determining) Nucleophile Nu⁻ Product Substituted Product Meisenheimer_Complex->Product - Cl⁻ (fast) Leaving_Group Cl⁻

Caption: SNAr mechanism for this compound.

Experimental Validation: A Protocol for Comparative Analysis

To empirically validate our prediction, a competitive reaction can be designed. By treating this compound with a sub-stoichiometric amount of a nucleophile, the product distribution will directly reflect the relative reactivity of the C-Cl and C-Br bonds.

Experimental Protocol: Competitive Nucleophilic Substitution

Objective: To determine the relative reactivity of the C-Cl and C-Br bonds in this compound.

Materials:

  • This compound

  • Sodium methoxide (0.9 eq)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (0.9 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C).

  • Monitor the reaction progress by GC-MS to observe the formation of products and consumption of the starting material.

  • After a set time (e.g., 2 hours), quench the reaction by pouring it into water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and analyze the product mixture by 1H NMR and GC-MS to determine the ratio of monochloro-monobromo-methoxy-nitrobenzene isomers to unreacted starting material.

Expected Outcome: The primary products will be 2-bromo-1-chloro-3-methoxy-5-nitrobenzene and 2-bromo-3-chloro-1-methoxy-5-nitrobenzene, with minimal to no formation of 1,3-dichloro-2-methoxy-5-nitrobenzene. This result would confirm the higher reactivity of the C-Cl bonds.

Experimental_Workflow Start Reaction Setup (Substrate + 0.9 eq Nu⁻) Reaction Reflux in Methanol Start->Reaction Monitoring Monitor by GC-MS Reaction->Monitoring Quench Aqueous Work-up Monitoring->Quench Extraction Organic Extraction Quench->Extraction Analysis NMR & GC-MS Analysis Extraction->Analysis Conclusion Determine Product Ratio Analysis->Conclusion

Caption: Workflow for the competitive substitution experiment.

Data Summary Table
Bond TypePosition Relative to -NO₂Predicted ReactivityRationale
C-Clortho (C1) and para (C3)HighResonance stabilization of the Meisenheimer complex by the nitro group.
C-Brmeta (C2)LowLack of resonance stabilization of the Meisenheimer complex.

Conclusion

In the specific case of this compound, the positional activation by the nitro group is the dominant factor governing reactivity in nucleophilic aromatic substitution reactions. The C-Cl bonds at the ortho and para positions are significantly more labile than the C-Br bond at the meta position. This understanding is crucial for synthetic chemists aiming to selectively functionalize this molecule, allowing for the predictable and controlled synthesis of complex derivatives. This principle serves as a powerful reminder that in electronically complex systems, a deep understanding of substituent effects is essential for predicting reaction outcomes.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. [Link]

  • ChemHelpASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. [Link]

  • Google Patents.WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PubChem. this compound. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Dr. K P. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. [Link]

  • Google Patents.CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1,3-dichloro-5-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates and final compounds is paramount. Halogenated nitroaromatic compounds, such as 2-Bromo-1,3-dichloro-5-nitrobenzene, serve as versatile building blocks in organic synthesis. Their reactivity is significantly influenced by the electronic effects and substitution pattern of the nitro and halogen groups on the aromatic ring.[1][2] Consequently, rigorous structural verification is not merely a procedural step but a critical determinant of experimental success.

This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. We will explore the causality behind experimental choices, present comparative data, and provide self-validating protocols to ensure trustworthiness and reproducibility in your laboratory.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₂BrCl₂NO₂) is a highly substituted aromatic compound.[3] The presence of multiple electron-withdrawing groups (one nitro, two chloro, one bromo) significantly deshields the aromatic ring, a key feature that manifests across all spectroscopic analyses.[1]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise substitution pattern of the benzene ring by mapping the carbon-hydrogen framework.[1] For this molecule, both ¹H and ¹³C NMR provide complementary and definitive evidence of its structure.

Causality: The molecule possesses two aromatic protons at the C4 and C6 positions. Due to the asymmetric substitution pattern relative to the nitro group, these protons are chemically non-equivalent and are expected to resonate as two distinct signals. The potent electron-withdrawing nature of the nitro and halogen substituents drastically reduces the electron density around these protons, causing them to appear significantly downfield in the aromatic region of the spectrum.[1]

  • Multiplicity: The two protons are three bonds apart (meta-position). They will split each other's signals, resulting in two doublets.

  • Coupling Constant (J): The meta-coupling constant (⁴JHH) is typically small, in the range of 2-3 Hz, which is a characteristic feature confirming their spatial relationship.[1]

Causality: The molecule's asymmetry dictates that all six carbon atoms in the benzene ring are chemically unique, giving rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum.[1] The chemical shift of each carbon is heavily influenced by the electronegativity and resonance effects of its attached substituent.

  • Carbons bonded to halogens (C1, C2, C3): These carbons will be deshielded, but the "heavy atom effect" of bromine may shift the C2 signal slightly upfield relative to what might be expected based on electronegativity alone.

  • Carbon bonded to the nitro group (C5): This carbon is expected to be the most deshielded (furthest downfield) due to the strong electron-withdrawing nature of the NO₂ group.[4]

  • Carbons bonded to hydrogen (C4, C6): These will be the most shielded (furthest upfield) among the aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Proton(Predicted)(Predicted)
H4, H6~8.0 - 8.5Doublet~2-3Aromatic Protons
¹³C NMR Chemical Shift (δ) ppmAssignment
Carbon(Predicted)
C1 (-Cl)~133Aromatic Carbon
C2 (-Br)~120Aromatic Carbon
C3 (-Cl)~135Aromatic Carbon
C4 (-H)~128Aromatic Carbon
C5 (-NO₂)~150Aromatic Carbon
C6 (-H)~130Aromatic Carbon

Note: Predicted values are based on established substituent effects on benzene rings. Actual experimental values may vary slightly based on solvent and concentration.[1][5]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to a range covering the aromatic region (e.g., 0-12 ppm).

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): Use a 1-2 second delay.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: Set to a wide range to cover all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Signature

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a powerful complementary technique to NMR.

Causality: The most telling feature in the mass spectrum of this compound is its unique molecular ion (M⁺) peak cluster. This pattern is a direct consequence of the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[1] The presence of one bromine and two chlorine atoms results in a characteristic series of peaks at M, M+2, M+4, and M+6, whose relative intensities are predictable and provide definitive proof of the elemental composition. This is a self-validating feature of the analysis.

Causality: Under energetic ionization conditions like Electron Ionization (EI), the molecular ion will fragment in predictable ways. The weakest bonds are typically cleaved first. For this molecule, a common fragmentation pathway involves the loss of the nitro group, which is a relatively stable radical.

fragmentation_pathway M [C₆H₂⁷⁹Br³⁵Cl₂NO₂]⁺ m/z = 270 M_NO2 [M - NO₂]⁺ m/z = 224 M->M_NO2 - NO₂ M_NO2_Cl [M - NO₂ - Cl]⁺ m/z = 189 M_NO2->M_NO2_Cl - Cl M_NO2_Cl_Br [M - NO₂ - Cl - Br]⁺ m/z = 110 M_NO2_Cl->M_NO2_Cl_Br - Br

Caption: Predicted EI-MS fragmentation pathway for the parent compound.

Table 2: Predicted Mass Spectrometry Data

Ionm/z (for most abundant isotopes)Comments
[M]⁺270.89Molecular ion. Exhibits a complex isotopic cluster (M, M+2, M+4, M+6).
[M-NO₂]⁺224.93Loss of the nitro group.
[M-NO₂-Cl]⁺189.96Subsequent loss of a chlorine atom.
[M-NO₂-Br]⁺145.98Loss of a bromine atom from the [M-NO₂]⁺ fragment.

Note: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy.[1]

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a standard capillary column (e.g., DB-5ms). Set a suitable temperature program to ensure separation from impurities (e.g., ramp from 100°C to 250°C at 10°C/min).

    • Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV.

  • Acquisition: Inject 1 µL of the sample. Acquire data over a mass range of m/z 50-400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and major fragment ions.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple method to confirm the presence of key functional groups. While it cannot determine the substitution pattern, it provides crucial supporting evidence.

Causality: The vibrational frequencies of chemical bonds are sensitive to bond strength and the mass of the connected atoms. The nitro group (NO₂) has very strong, characteristic stretching vibrations that are easily identifiable.

  • Nitro Group (NO₂): The most diagnostic peaks in the IR spectrum are the intense asymmetric and symmetric stretching vibrations of the N-O bonds.[1]

  • Aromatic Ring: C=C ring stretching vibrations and C-H stretching vibrations will also be present.

  • Halogens: C-Cl and C-Br stretching modes appear in the fingerprint region (typically <1100 cm⁻¹).[6]

Table 3: Characteristic IR Absorption Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C=C Stretch1600 - 1450Medium
C-Cl Stretch850 - 550Medium-Strong
C-Br Stretch690 - 515Medium-Strong

Note: Frequencies are approximate and can be influenced by the overall molecular structure.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are sufficient.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for nitroaromatic and halogenated compounds.

An Integrated Approach: A Comparative Workflow

No single technique provides all the necessary information. A synergistic approach is the most robust and scientifically sound method for structure confirmation.

workflow cluster_start Initial Analysis cluster_screening Functional Group & MW Screening cluster_confirmation Definitive Structure Confirmation cluster_end Final Validation start Synthesized Compound (e.g., Derivative of This compound) IR IR Spectroscopy start->IR Quick Check MS Mass Spectrometry IR->MS Functional Groups Identified (e.g., NO₂ present) IR_note Is the NO₂ group present? IR->IR_note NMR ¹H & ¹³C NMR Spectroscopy MS->NMR Molecular Weight & Halogen Signature Confirmed MS_note Does the isotopic pattern match BrCl₂? MS->MS_note end_node Structure Confirmed NMR->end_node Substitution Pattern & Connectivity Established NMR_note Do ¹H and ¹³C spectra match the expected pattern? NMR->NMR_note

Caption: Recommended workflow for integrated spectroscopic analysis.

Table 4: Comparison of Spectroscopic Techniques

TechniquePrimary InformationStrengths for this CompoundLimitations
NMR Carbon-hydrogen framework, connectivity, substitution pattern- Unambiguously determines the 1,2,3,5-substitution pattern.- ¹H meta-coupling is characteristic.- Six distinct ¹³C signals confirm asymmetry.- Requires larger sample amount.- Longer acquisition time, especially for ¹³C.
MS Molecular weight, elemental formula, fragmentation- Unique isotopic cluster (BrCl₂) is a definitive signature.- Confirms molecular weight.- Fragmentation aids in structural confirmation.- Does not distinguish between isomers (e.g., 2-Bromo-1,4-dichloro-5-nitrobenzene).
IR Functional groups- Fast and simple.- Strong, easily identifiable NO₂ stretches confirm its presence.- Provides no information on the substitution pattern.- Fingerprint region can be complex.

Conclusion

The structural confirmation of this compound and its derivatives requires a multi-faceted spectroscopic approach. While IR spectroscopy offers a rapid check for the essential nitro functional group and Mass Spectrometry provides an unmistakable signature of the compound's elemental formula through its unique isotopic pattern, it is NMR spectroscopy that delivers the definitive, unambiguous evidence of the specific substitution pattern on the aromatic ring. By integrating these techniques as outlined in the proposed workflow, researchers can ensure the highest level of confidence in their molecular structures, a cornerstone of reliable and reproducible scientific advancement.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9993312, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794904, 2-Bromo-5-chloronitrobenzene. PubChem. Retrieved from [Link]

  • Ju, J., et al. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents (WO2020114813A1).
  • Balachandran, V., & Murugan, R. (2012). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. Retrieved from [Link]

  • Ju, J., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(4), 647-709. Retrieved from [Link]

  • Workentin, M. S., et al. (2016). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 8(23), 14617-14626. Retrieved from [Link]

  • Ball, D. W. (2014). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Equivalents of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Scaffold

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1,3-dichloro-5-nitrobenzene stands out as a uniquely functionalized aromatic scaffold. Its utility stems from a carefully orchestrated arrangement of substituents that offer differential reactivity: a single, highly reactive bromo group, two less reactive chloro groups, and an electron-withdrawing nitro moiety. This configuration allows for selective, stepwise functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

The bromine atom serves as a primary handle for a host of palladium-catalyzed cross-coupling reactions, while the chlorine atoms can be targeted in subsequent transformations, often under more forcing conditions.[1] The nitro group, positioned meta to the halogens, profoundly influences the ring's electronic properties. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[1]

This guide provides an in-depth comparison of this compound with viable alternatives in key synthetic transformations. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in making informed decisions for their synthetic campaigns.

Chapter 1: Deconstructing the Reactivity of this compound

The synthetic potential of this molecule is dictated by the distinct properties of its substituents. Understanding this reactivity profile is crucial for its effective application and for selecting appropriate alternatives.

  • Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): The primary site of reactivity is the carbon-bromine bond. In the rate-determining oxidative addition step of palladium-catalyzed cycles, the C-Br bond is significantly more reactive than the C-Cl bonds due to its lower bond dissociation energy.[2] This reactivity gap is the foundation for achieving selective mono-functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group renders the aromatic ring electrophilic and susceptible to nucleophilic attack.[1] However, its meta position relative to the halogen leaving groups is a critical nuance. Unlike ortho or para isomers, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group via resonance, the meta isomer offers only weaker inductive stabilization.[3][4] This results in significantly lower SNAr reactivity compared to benchmarks like 2,4-dinitrochlorobenzene.

Caption: Reactivity map of this compound.

Chapter 2: Alternatives in Palladium-Catalyzed Cross-Coupling

For transformations like Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, the choice of aryl halide is critical. We compare the title compound with two logical structural alternatives.

Alternative 1: 1,3-Dibromo-5-nitrobenzene

This analogue features two highly reactive C-Br bonds, making it an ideal substrate for sequential or double cross-coupling reactions to build complex biaryl or terphenyl systems.[5][6]

  • Advantages: Predictable, high reactivity at both bromine sites. Useful when symmetrical difunctionalization is the goal.

  • Disadvantages: Lacks the C-Cl groups, removing the option for orthogonal, late-stage chemistry that the title compound offers.

  • Causality: The similar electronic environment of the two C-Br bonds means that achieving selective mono-functionalization can be challenging and often relies on carefully controlled stoichiometry of the coupling partner.[5]

Alternative 2: 1,3-Dichloro-5-nitrobenzene

Replacing all bromines with chlorines presents a significant shift in reactivity. C-Cl bonds are notoriously less reactive in oxidative addition.

  • Advantages: Often more cost-effective and readily available.

  • Disadvantages: Requires more specialized and often expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos) or harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields to C-Br substrates.[2]

  • Causality: The strength of the C-Cl bond necessitates a more electron-rich, less sterically hindered palladium center to facilitate the oxidative addition step. The choice of ligand is therefore paramount to prevent catalyst decomposition and promote efficient turnover.

Comparative Data: Suzuki-Miyaura Coupling
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
This compound Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012~85-95[7]
1,3-Dibromo-5-nitrobenzene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808>90 (di-coupled)[5]
1,3-Dichloro-5-nitrobenzene Pd₂(dba)₃, XPhosK₃PO₄t-BuOH11024~70-85[2]
Note: Yields are representative for coupling with phenylboronic acid and may vary based on specific substrates and optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-(phenyl)-1,3-dichloro-5-nitrobenzene.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol, 271 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: Add the palladium precatalyst, such as Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable ligand, like SPhos (0.04 mmol, 16.4 mg). The choice of a bulky, electron-rich phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL). The aqueous phase is essential for the transmetalation step, helping to activate the boronic acid.[8]

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

start Goal: C-C or C-N Bond Formation q1 Is double functionalization or sequential coupling desired? start->q1 sub1 Select: 1,3-Dibromo-5-nitrobenzene q1->sub1 Yes q2 Are mild conditions & standard catalysts preferred? q1->q2 No (Selective Mono-coupling) protocol Execute Suzuki or Buchwald-Hartwig Protocol sub1->protocol sub2 Select: This compound sub2->protocol q2->sub2 Yes sub3 Select: 1,3-Dichloro-5-nitrobenzene q2->sub3 No (Cost is primary driver) sub3->protocol end Synthesized Product protocol->end

Caption: Workflow for selecting a cross-coupling substrate.

Chapter 3: Alternatives in Nucleophilic Aromatic Substitution (SNAr)

While activated for SNAr, the meta-nitro configuration of the title compound makes it a relatively sluggish substrate. Here, we compare it to an isomerically related compound and a high-reactivity benchmark.

Alternative 1: 1,3-Dichloro-5-nitrobenzene
  • Comparative Reactivity: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[3] The stability of this intermediate is key. The higher electronegativity of chlorine (vs. bromine) provides a stronger inductive electron-withdrawing effect, which better stabilizes the anionic intermediate. Therefore, 1,3-dichloro-5-nitrobenzene is predicted to be slightly more reactive in SNAr than this compound, a reversal of the trend seen in cross-coupling.[3]

Alternative 2: 2,4-Dinitrochlorobenzene (High-Reactivity Benchmark)
  • Comparative Reactivity: This compound is a classic substrate for demonstrating rapid SNAr. The reason is the position of the nitro groups ortho and para to the chlorine leaving group. This allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro groups through resonance, providing immense stabilization.[4] This makes it orders of magnitude more reactive than meta-nitro substituted systems.

G sub1 SNAr on meta-Nitro Substrate Meisenheimer Complex Charge is NOT delocalized onto NO₂ group via resonance. Weaker inductive stabilization. node2 Leaving group departs sub1:f1->node2 Fast sub2 SNAr on para-Nitro Substrate Meisenheimer Complex Charge is delocalized onto NO₂ group via resonance. Strong stabilization. sub2:f1->node2 Fast node1 Nu⁻ attacks C-Cl node1->sub1:f1 Slow node1->sub2:f1 Fast

Caption: SNAr Meisenheimer complex stability comparison.

Comparative Data: SNAr with Sodium Methoxide
SubstrateNucleophileSolventTemp (°C)TimeOutcomeCitation
This compound NaOMeMeOH80-100>24 hSlow substitution, primarily at Br[1]
1,3-Dichloro-5-nitrobenzene NaOMeMeOH80-100~24 hSlow substitution[3]
2,4-Dinitrochlorobenzene NaOMeMeOH50<1 hRapid and complete substitution[9]
Experimental Protocol: SNAr with an Amine

Objective: To synthesize an N-substituted derivative of 1,3-dichloro-5-nitrobenzene.

  • Setup: In a sealed pressure vessel, combine 1,3-dichloro-5-nitrobenzene (1.0 mmol, 192 mg), the desired primary or secondary amine (e.g., piperidine, 1.5 mmol), and a non-nucleophilic base such as K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent: Add a polar aprotic solvent like DMSO or DMF (5 mL). These solvents are effective at solvating the cation of the nucleophilic salt and do not interfere with the reaction.

  • Reaction: Seal the vessel tightly and heat to 120-140°C for 18-24 hours. The high temperature is necessary to overcome the activation energy barrier due to the meta-nitro group's relatively weak activation.

  • Workup: After cooling, pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Chapter 4: Case Study: Synthesis of Phenothiazine Scaffolds

Phenothiazines are a class of privileged structures in medicinal chemistry, known for a wide range of biological activities.[10][11][12] Their synthesis can be achieved via a double nucleophilic substitution reaction between a suitably activated aryl halide and an aminothiophenol derivative.

A plausible route using this compound would involve reaction with 2-aminothiophenol. The initial, more facile SNAr would likely occur at the C-Br bond, followed by an intramolecular cyclization where the amino group displaces one of the adjacent chlorine atoms. This approach leverages the differential reactivity of the halogens to construct the heterocyclic core. An alternative like 1,3-dichloro-5-nitrobenzene could also be used, though it would likely require more forcing conditions for both the initial intermolecular and subsequent intramolecular SNAr steps.

Conclusion and Strategic Recommendations

The choice between this compound and its alternatives is not a matter of universal superiority but of strategic alignment with synthetic goals.

  • This compound is the reagent of choice for selective mono-functionalization via cross-coupling while retaining latent handles (C-Cl) for subsequent transformations. It offers a balance of reactivity and versatility.

  • 1,3-Dibromo-5-nitrobenzene is ideal for symmetrical di-functionalization or for building extended conjugated systems where two robust, reactive sites are required.[6]

  • 1,3-Dichloro-5-nitrobenzene serves as a more cost-effective but less reactive alternative for cross-coupling, requiring specialized catalytic systems. It holds a slight advantage in SNAr reactions due to the higher electronegativity of chlorine.[3]

  • For rapid and high-yielding SNAr , neither of the meta-nitro compounds are ideal. Substrates with ortho or para nitro activation, such as 2,4-dinitrochlorobenzene , are vastly superior and should be chosen if SNAr is the primary transformation.[4]

Ultimately, the optimal building block is defined by the specific demands of the synthetic route, balancing factors of reactivity, cost, availability, and the potential for downstream functionalization.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Manikandan, A., et al. (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kenia, H., et al. (2021). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Malmakova, A. E., et al. (2025). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex chemical intermediates is paramount. 2-Bromo-1,3-dichloro-5-nitrobenzene stands as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its polysubstituted aromatic structure, featuring a combination of electron-withdrawing groups, presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights to aid in the selection of the most appropriate method for your research needs.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound. The presence of three halogen atoms (one bromine and two chlorine) and a nitro group makes it a versatile precursor for a wide range of chemical transformations. These substituents deactivate the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, offering multiple avenues for further molecular elaboration. This reactivity profile is instrumental in the synthesis of complex molecules, including dyes, polymers, pesticides, and pharmaceuticals.

This guide will dissect and compare two principal synthetic strategies for obtaining this compound, starting from the readily available 1,3-dichlorobenzene. Additionally, a potential third route via a Sandmeyer reaction will be explored as a viable alternative.

Comparative Analysis of Synthetic Routes

The synthesis of polysubstituted benzenes is a game of strategic functionalization, where the order of substituent introduction is dictated by their directing effects. For this compound, the two most direct approaches involve either nitration followed by bromination, or bromination followed by nitration of 1,3-dichlorobenzene.

ParameterRoute A: Nitration then BrominationRoute B: Bromination then NitrationRoute C: Sandmeyer Reaction
Starting Material 1,3-Dichlorobenzene1,3-Dichlorobenzene2,6-dichloro-4-bromoaniline
Key Reactions Electrophilic Nitration, Electrophilic BrominationElectrophilic Bromination, Electrophilic NitrationDiazotization, Sandmeyer-type reaction
Reported Overall Yield Moderate (60-70%)[1]High (Potentially >80%)Variable, depends on precursor availability
Purity Good, requires careful purificationGood, potential for isomeric impuritiesGenerally high after purification
Key Challenges Harsh bromination conditions, strong deactivation by nitro groupControl of regioselectivity during nitrationSynthesis of the aniline precursor
Safety Considerations Use of fuming nitric and sulfuric acids, handling of bromineUse of fuming nitric and sulfuric acids, handling of bromineHandling of unstable diazonium salts

Route A: Nitration Followed by Bromination

This synthetic pathway commences with the nitration of 1,3-dichlorobenzene to form 1,3-dichloro-5-nitrobenzene, which is then subjected to bromination.

Caption: Synthetic pathway for Route A.

Causality Behind Experimental Choices

The initial nitration of 1,3-dichlorobenzene proceeds to the 5-position due to the meta-directing effect of the two chlorine atoms. While halogens are ortho, para-directors, the position between them is sterically hindered, and the position para to one and ortho to the other (the 4-position) is also electronically influenced. The 5-position is the least hindered and electronically favored meta position.

The subsequent bromination of 1,3-dichloro-5-nitrobenzene is challenging. The presence of three electron-withdrawing groups (two chlorines and a nitro group) strongly deactivates the ring towards further electrophilic substitution. Consequently, this step necessitates harsh reaction conditions, such as the use of a strong Lewis acid catalyst (e.g., FeBr₃) and potentially elevated temperatures.[1] The directing effects of the substituents guide the incoming bromine to the 2-position, which is ortho to both chlorine atoms and meta to the nitro group.

Experimental Protocol: Route A

Step 1: Synthesis of 1,3-Dichloro-5-nitrobenzene

A detailed protocol for the nitration of dichlorobenzene can be found in various organic chemistry resources. A general procedure involves the slow addition of 1,3-dichlorobenzene to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 0 and 10 °C.

Step 2: Synthesis of this compound

  • Materials: 1,3-dichloro-5-nitrobenzene, bromine (Br₂), iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃), carbon tetrachloride (CCl₄) or another suitable inert solvent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,3-dichloro-5-nitrobenzene in the chosen solvent.

    • Add a catalytic amount of iron filings or FeBr₃.

    • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

    • After the addition is complete, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by TLC or GC.

    • Upon completion, the reaction mixture is poured into a solution of sodium bisulfite to quench excess bromine.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography.

Route B: Bromination Followed by Nitration

This alternative route begins with the bromination of 1,3-dichlorobenzene to yield 1-bromo-2,4-dichlorobenzene, which is subsequently nitrated.

Caption: Synthetic pathway for Route B.

Causality Behind Experimental Choices

The initial bromination of 1,3-dichlorobenzene is directed by the two chlorine atoms to the ortho and para positions. The primary product formed is 1-bromo-2,4-dichlorobenzene.

The subsequent nitration of 1-bromo-2,4-dichlorobenzene is a critical step where regioselectivity must be carefully controlled. The bromine and chlorine atoms are all ortho, para-directors. The incoming nitro group will be directed to the positions activated by these halogens. The position between the two chlorine atoms is sterically hindered. The most favored position for nitration is para to the bromine atom and ortho to one of the chlorine atoms, which corresponds to the desired 5-position on the newly named this compound ring system. Precise temperature control is crucial during this step to minimize the formation of other isomers.[1]

Experimental Protocol: Route B

Step 1: Synthesis of 1-Bromo-2,4-dichlorobenzene

  • Materials: 1,3-dichlorobenzene, bromine (Br₂), iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃).

  • Procedure: A high-yield (98.5%) procedure for this reaction is available in the literature. It typically involves the slow addition of bromine to a mixture of 1,3-dichlorobenzene and a catalytic amount of iron or FeBr₃ at a controlled temperature. The reaction is then worked up by quenching excess bromine, followed by washing and distillation of the product.

Step 2: Synthesis of this compound

  • Materials: 1-bromo-2,4-dichlorobenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a flask cooled in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

    • Slowly add 1-bromo-2,4-dichlorobenzene to the cold nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction by TLC or GC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Route C: A Sandmeyer Reaction Approach

A less direct but potentially effective route involves the use of a Sandmeyer reaction, which is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2] For the synthesis of this compound, this would likely start from 2,6-dichloro-4-bromoaniline.

Caption: Potential synthetic pathway for Route C.

Causality Behind Experimental Choices

The Sandmeyer reaction proceeds through the diazotization of a primary aromatic amine, in this case, 2,6-dichloro-4-bromoaniline, to form a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid at low temperatures. The resulting diazonium salt is then treated with a reagent to introduce the desired substituent. To introduce a nitro group, a common method is to treat the diazonium salt with sodium nitrite in the presence of a copper catalyst, such as copper(I) oxide.

The primary challenge of this route is the synthesis of the starting aniline, 2,6-dichloro-4-bromoaniline. This precursor is not as readily available as 1,3-dichlorobenzene and would need to be synthesized, adding extra steps to the overall process.

Proposed Experimental Protocol: Route C

Step 1: Synthesis of 2,6-dichloro-4-bromoaniline

The synthesis of this aniline could potentially be achieved through the bromination of 2,6-dichloroaniline or the chlorination of 4-bromoaniline. The specific conditions would need to be optimized to ensure the correct regioselectivity.

Step 2: Diazotization and Nitration

  • Materials: 2,6-dichloro-4-bromoaniline, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), copper(I) oxide (Cu₂O).

  • Procedure:

    • Dissolve 2,6-dichloro-4-bromoaniline in a mixture of sulfuric acid and water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt solution.

    • In a separate flask, prepare a suspension of copper(I) oxide in an aqueous solution of sodium nitrite.

    • Slowly add the cold diazonium salt solution to the copper(I) oxide suspension. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently warmed to ensure complete reaction.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and the solvent evaporated.

    • Purification of the final product is achieved by recrystallization or column chromatography.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, available starting materials, and the importance of overall yield versus the number of synthetic steps.

  • Route B (Bromination then Nitration) appears to be the most promising for laboratory-scale synthesis due to the high-yield synthesis of the key intermediate, 1-bromo-2,4-dichlorobenzene, and a more straightforward final nitration step compared to the harsh bromination required in Route A. Careful control of the nitration temperature is the critical parameter for success in this route.

  • Route A (Nitration then Bromination) is a viable alternative, but the strongly deactivated nature of the intermediate makes the final bromination step challenging, likely resulting in a lower overall yield.

  • Route C (Sandmeyer Reaction) offers a mechanistically different approach that can be very effective, but its practicality is contingent on the efficient synthesis of the required 2,6-dichloro-4-bromoaniline precursor. This route may be advantageous if the aniline is readily accessible or if other methods prove to be low-yielding.

For any chosen route, thorough characterization of the final product by techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm its identity and purity.

References

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Intermediates in 2-Bromo-1,3-dichloro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic; it is the cornerstone of process optimization, yield improvement, and the assurance of product purity. The poly-functionalized aromatic compound, 2-Bromo-1,3-dichloro-5-nitrobenzene, serves as a versatile scaffold in organic synthesis. However, its reactivity is nuanced, and the transient species that dictate the reaction pathways—the intermediates—are often elusive. This guide provides an in-depth, comparative analysis of methodologies to characterize these pivotal intermediates, drawing upon established principles and providing actionable experimental frameworks.

The Strategic Importance of Intermediate Characterization

The electron-withdrawing nature of the nitro group and the halogens in this compound significantly influences its reactivity, primarily in nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions.[1] Identifying the intermediates in these transformations allows chemists to:

  • Confirm Reaction Mechanisms: Direct observation of an intermediate provides the strongest evidence for a proposed reaction pathway.

  • Optimize Reaction Conditions: Understanding the stability and reactivity of intermediates can inform the choice of solvents, temperature, and catalysts to maximize the yield of the desired product and minimize side reactions.

  • Troubleshoot Failed Reactions: The accumulation of an unexpected intermediate can reveal the cause of a stalled or low-yielding reaction.

This guide will compare and contrast the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Fourier-Transform Infrared (FT-IR) spectroscopy—for the characterization of intermediates in the three major reaction classes of this compound.

I. Nucleophilic Aromatic Substitution (SNAr) and the Meisenheimer Complex

The most common reaction pathway for this substrate is SNAr, where a nucleophile attacks the electron-deficient aromatic ring. The quintessential intermediate in these reactions is the Meisenheimer complex , a resonance-stabilized anionic σ-complex.[2] The stability of this intermediate is paramount to the reaction rate.[1]

A. Comparative Analysis of Characterization Techniques for Meisenheimer Complexes
Technique Principle Strengths for Meisenheimer Complex Analysis Limitations Alternative Approaches
¹H and ¹³C NMR Spectroscopy Probes the magnetic environment of atomic nuclei, providing detailed structural information.- Direct observation of the sp³-hybridized carbon bearing the nucleophile and leaving group.- Characteristic upfield shift of aromatic protons.- Can provide quantitative information on intermediate concentration.- Requires relatively stable and sufficiently concentrated intermediates for detection.- May require low-temperature experiments to prolong the intermediate's lifetime.In-situ and stopped-flow NMR techniques can capture more transient species.[3][4]
LC-MS Separates reaction components by chromatography and detects them by mass-to-charge ratio.- High sensitivity for detecting low concentrations of intermediates.- Provides molecular weight confirmation of the Meisenheimer complex.- Can identify multiple intermediates and byproducts in a single run.- Provides limited structural information on its own.- The ionization process can sometimes lead to fragmentation or the detection of non-relevant ions.[5]High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the intermediate.
In-situ FT-IR Spectroscopy Monitors changes in vibrational frequencies of functional groups in real-time.- Non-invasive, real-time monitoring of the reaction mixture.- Can track the disappearance of reactants, the appearance and disappearance of intermediates, and the formation of products simultaneously.[6]- Spectral interpretation can be complex due to overlapping peaks.- Less detailed structural information compared to NMR.-
B. Experimental Protocols for Meisenheimer Complex Characterization

1. In-situ NMR Monitoring of an SNAr Reaction

  • Objective: To directly observe the formation and decay of the Meisenheimer complex formed from the reaction of this compound with a nucleophile (e.g., sodium methoxide).

  • Methodology:

    • Dissolve this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum of the starting material.

    • Carefully add a stoichiometric amount of the nucleophile (e.g., a solution of sodium methoxide in CD₃OD) to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals.

  • Expected Observations:

    • Appearance of new signals corresponding to the Meisenheimer complex. The aromatic protons will typically shift upfield due to the loss of aromaticity.

    • A significant upfield shift for the proton at the carbon bearing the nucleophile.

    • Disappearance of the starting material signals and the eventual appearance of the final product signals.

2. LC-MS Analysis of an SNAr Reaction Mixture

  • Objective: To detect the Meisenheimer complex and other reaction components.

  • Methodology:

    • Set up the SNAr reaction under standard laboratory conditions.

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a dilute acid).

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water) and inject it into the LC-MS system.

  • Data Analysis:

    • Monitor the total ion chromatogram for the appearance of new peaks.

    • Extract the mass spectrum for each new peak and look for the molecular ion corresponding to the expected Meisenheimer complex (M-).

II. Reduction of the Nitro Group: Tracking the Pathway to an Amine

The reduction of the nitro group to an amine is a fundamental transformation. This multi-step process proceeds through several intermediates, including nitroso and hydroxylamine species.

A. Comparative Analysis of Characterization Techniques for Reduction Intermediates
Technique Principle Strengths for Reduction Intermediate Analysis Limitations Alternative Approaches
LC-MS/MS Tandem mass spectrometry provides structural information through controlled fragmentation.- Excellent for identifying and confirming the structure of intermediates in a complex mixture.- High sensitivity for detecting transient species.- Requires authentic standards for absolute quantification.- Fragmentation patterns can be complex to interpret.-
In-situ FT-IR Spectroscopy Monitors changes in vibrational frequencies.- Can track the disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches from the amine product.- Intermediates like the nitroso and hydroxylamine may have weak or overlapping signals.-
Chemical Trapping Addition of a reagent that reacts specifically with a suspected intermediate to form a stable, characterizable product.- Provides indirect but strong evidence for the existence of a highly reactive intermediate.- The trapping agent can sometimes alter the course of the reaction.-
B. Experimental Protocols for Characterizing Reduction Intermediates

1. LC-MS/MS Analysis of a Nitro Group Reduction

  • Objective: To identify the nitroso and hydroxylamine intermediates.

  • Methodology:

    • Perform the reduction of this compound (e.g., using SnCl₂ and HCl).

    • At various time points, withdraw and quench aliquots.

    • Analyze the aliquots by LC-MS/MS.

    • Set the instrument to perform fragmentation (MS²) on the parent ions corresponding to the expected intermediates and the final product.

  • Expected Results:

    • Detection of ions corresponding to the starting material, the nitroso intermediate, the hydroxylamine intermediate, and the final aniline product.

    • The fragmentation patterns will help to confirm the structures of the intermediates.

III. Palladium-Catalyzed Cross-Coupling Reactions: Unveiling Organometallic Intermediates

Reactions like the Suzuki and Heck couplings are powerful tools for C-C bond formation.[7][8] These reactions proceed via a catalytic cycle involving organopalladium intermediates.

A. Comparative Analysis of Characterization Techniques for Organometallic Intermediates
Technique Principle Strengths for Organometallic Intermediate Analysis Limitations Alternative Approaches
³¹P NMR Spectroscopy If using a phosphine-ligated palladium catalyst, ³¹P NMR can provide information about the coordination environment of the palladium center.- Sensitive to changes in the palladium coordination sphere, allowing for the observation of different catalytic species.- Only applicable when phosphorus-containing ligands are used.-
Mass Spectrometry (ESI-MS) Can detect charged intermediates in the catalytic cycle.- Can provide evidence for the formation of key intermediates like the oxidative addition product.- The detected species may not always be catalytically relevant.[5]-
In-situ FT-IR Spectroscopy Monitors changes in vibrational frequencies.- Can track the consumption of starting materials and the formation of the product.- Direct observation of the organopalladium intermediates is often difficult due to low concentrations and overlapping signals.-
B. Experimental Protocols for Characterizing Cross-Coupling Intermediates

1. ³¹P NMR Monitoring of a Suzuki Coupling Reaction

  • Objective: To observe the different palladium species in the catalytic cycle.

  • Methodology:

    • In an NMR tube, combine this compound, a boronic acid, a phosphine-ligated palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable deuterated solvent.

    • Add the base to initiate the reaction.

    • Acquire ³¹P NMR spectra over time.

  • Expected Observations:

    • Changes in the chemical shifts of the phosphorus signals as the ligands coordinate to different palladium species (e.g., the oxidative addition complex).

Visualizing the Pathways

To better conceptualize the processes described, the following diagrams illustrate the key reaction mechanisms and a general workflow for intermediate characterization.

G cluster_0 SNAr Reaction Pathway A 2-Bromo-1,3-dichloro- 5-nitrobenzene B Meisenheimer Complex (Intermediate) A->B + Nucleophile C Substituted Product B->C - Leaving Group

Caption: SNAr reaction mechanism highlighting the Meisenheimer complex intermediate.

G cluster_1 Nitro Group Reduction Pathway D Nitro Compound E Nitroso Intermediate D->E + [H] F Hydroxylamine Intermediate E->F + [H] G Amine Product F->G + [H]

Caption: Stepwise reduction of a nitro group to an amine.

G cluster_2 Workflow for Intermediate Characterization H Hypothesize Reaction Mechanism & Intermediates I Select Appropriate Analytical Technique(s) (NMR, LC-MS, FT-IR) H->I J Perform Reaction with In-situ Monitoring or Time-course Sampling I->J K Analyze Data for Intermediate Signatures J->K L Confirm Structure (e.g., MS/MS, HRMS) K->L M Refine Mechanistic Understanding L->M

Caption: General workflow for the characterization of reaction intermediates.

Conclusion and Recommendations

The successful characterization of intermediates in reactions of this compound hinges on a multi-faceted analytical approach. While direct observation of intermediates for this specific molecule may not be extensively published, the principles outlined in this guide provide a robust framework for investigation.

  • For SNAr reactions, a combination of in-situ NMR for structural elucidation and LC-MS for sensitive detection is highly recommended.

  • For nitro group reductions, LC-MS/MS is the most powerful tool for identifying the series of short-lived intermediates.

  • For cross-coupling reactions, ³¹P NMR (when applicable) offers unique insights into the catalyst's behavior, while mass spectrometry can help identify key organometallic species.

By employing these comparative strategies, researchers can move beyond a "black box" understanding of their reactions, leading to more efficient, robust, and scalable synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

  • Manderville, R. A., & Buncel, E. (1997). An Unexpected Ring Protonation in Meisenheimer Complex Formation. Journal of the American Chemical Society, 119(44), 10631–10632.
  • BenchChem. (2025).
  • Li, X., et al. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies.
  • BenchChem. (2024).
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • Schenk, K., et al. (2005). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 71(10), 6219–6226.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • PubChem. (n.d.). This compound.
  • Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 49(24), 9038-9054.
  • Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 71-80.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Zhang, Y., et al. (2023). In‐situ NMR monitoring of the reaction. Chinese Journal of Chemistry, 41(11), 1321-1328.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Lumen Learning. (n.d.). Reactive intermediates. In Organic Chemistry 1: An open textbook.
  • Wikipedia. (n.d.). Meisenheimer complex.
  • Sharma, P., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Korean Chemical Society, 58(3), 263-268.
  • Yunker, L. P. E., & Maschmeyer, T. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072.
  • College of Saint Benedict & Saint John's University. (n.d.).
  • Zhao, Y., et al. (2007). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry, 79(20), 7817–7823.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19.
  • Shimadzu Corporation. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Gunjarkar, S. B., et al. (2022). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research, 13(8), 3126-3135.
  • Michigan State University Department of Chemistry. (n.d.).
  • Lo Presti, L., et al. (2024). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)
  • Wikipedia. (n.d.). Meisenheimer complex.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2-Bromo-1,3-dichloro-5-nitrobenzene is a key building block whose utility is dictated by its purity. The presence of isomeric impurities, residual starting materials, or by-products from its synthesis can drastically alter reactivity and lead to unforeseen outcomes in complex molecular constructions.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We move beyond simple protocols to explain the causality behind the selection of each technique, offering a self-validating framework for a comprehensive purity assessment suitable for rigorous research and development environments.

Understanding the Source: Synthesis and Potential Impurities

A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. The traditional synthesis of this compound typically follows one of two primary pathways, each with a unique impurity profile.[1]

  • Route A: Nitration then Bromination: 1,3-dichlorobenzene is first nitrated to form 1,3-dichloro-5-nitrobenzene, which is then brominated.

    • Potential Impurities: Unreacted 1,3-dichlorobenzene, residual 1,3-dichloro-5-nitrobenzene, and potentially other brominated isomers if the directing effects of the substituents are not perfectly controlled.

  • Route B: Bromination then Nitration: 1,3-dichlorobenzene is brominated to yield 1-bromo-2,4-dichlorobenzene, which is subsequently nitrated.

    • Potential Impurities: Unreacted 1,3-dichlorobenzene, residual 1-bromo-2,4-dichlorobenzene, and formation of undesired nitro-isomers if temperature and reaction conditions are not precisely managed.[1]

An effective analytical strategy must be capable of separating and identifying the target compound from these closely related structures.

Physical Characterization: Melting Point Analysis

Melting point is a fundamental physical property that serves as a rapid, first-pass indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.

Causality of Choice: This technique is invaluable for its simplicity and speed. It provides an immediate, albeit non-specific, assessment of bulk purity. A significant deviation from the expected melting point or a wide melting range (e.g., > 2 °C) is a strong indicator that further purification and analysis are required.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized material is completely dry. Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Comparison: Compare the observed melting point with that of a certified reference standard. For a related compound, 1,3-dibromo-5-nitrobenzene, the melting point is reported to be in the range of 103-107 °C.

Chromatographic Techniques: Separating the Components

Chromatography is the cornerstone of purity analysis, enabling the physical separation of the target compound from potential impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative method used to monitor reaction progress and quickly assess the complexity of a sample mixture.[2] Its primary role is diagnostic.

Causality of Choice: The speed and low cost of TLC make it an essential tool for in-process control during synthesis and for selecting appropriate conditions for preparative column chromatography. It helps visualize the number of components in the sample and provides a preliminary indication of purity.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. If necessary, activate the plate by heating at 100°C for 10-15 minutes.[2]

  • Sample Spotting: Dissolve a small amount of the synthesized product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the TLC plate's baseline. Also spot a reference standard of the pure compound and the starting material, if available.

  • Mobile Phase Selection: The choice of eluent is critical. For a relatively non-polar compound like this compound, a mixture of a non-polar and a moderately polar solvent is effective. A recommended starting system is Hexane:Ethyl Acetate (9:1 v/v).[2] The ratio should be optimized to achieve a retention factor (Rf) of approximately 0.3-0.5 for the main spot.

  • Development: Place the spotted plate in a developing chamber saturated with the mobile phase vapor. Ensure the baseline is above the solvent level. Allow the solvent front to ascend near the top of the plate.[2]

  • Visualization: Remove the plate and immediately mark the solvent front. After the solvent evaporates, visualize the spots under a UV lamp at 254 nm. The aromatic rings will appear as dark spots.

  • Interpretation: A single spot for the synthesized product that corresponds to the Rf of the reference standard suggests high purity. The presence of additional spots indicates impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis of non-volatile compounds.[3][4] It offers high resolution, sensitivity, and precise quantification.

Causality of Choice: For obtaining an exact purity value (e.g., 99.5%), HPLC is the method of choice. Its quantitative accuracy is essential for lot release in pharmaceutical development and for creating a detailed impurity profile. A reverse-phase method is most suitable for this non-polar analyte.[5]

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]

  • Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is ideal.[5]

  • Mobile Phase:

    • Phase A: Water

    • Phase B: Acetonitrile

  • Gradient Elution: A gradient is used to ensure elution of both the main compound and any potential impurities with different polarities.

    • 0-20 min: 60% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.[5]

  • Analysis: Inject the sample and integrate the peak areas. The purity is typically reported as an area percentage.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample (Acetonitrile) B Dilute to ~0.1 mg/mL A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Area % Purity F->G purity_workflow cluster_start cluster_prelim Phase 1: Preliminary Screening cluster_confirm Phase 2: Structural Confirmation cluster_quant Phase 3: Quantitative Analysis & Impurity Profile cluster_final Start Crude Synthesized Product MP Melting Point Analysis Start->MP TLC TLC vs. Standard Start->TLC NMR ¹H and ¹³C NMR MP->NMR TLC->NMR FTIR FTIR Analysis NMR->FTIR HPLC HPLC-UV/DAD (Purity Assay) FTIR->HPLC GCMS GC-MS (Impurity ID) HPLC->GCMS If unknown impurities are detected End High-Purity Confirmed This compound HPLC->End Purity > 99% and no unknown peaks GCMS->End

Sources

A Comparative Guide to Experimental vs. Predicted NMR Spectra of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison between the experimentally acquired and computationally predicted Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1,3-dichloro-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of NMR spectroscopy for structural elucidation, emphasizing the synergy and discrepancies between empirical data and predictive methodologies.

Introduction: The Crucial Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, offering profound insights into the molecular structure of compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the carbon-hydrogen framework of a molecule.[3][4] This guide focuses on this compound (C₆H₂BrCl₂NO₂), a polysubstituted aromatic compound, to illustrate the comparative analysis of its NMR spectra.[5][6] We will explore how experimental data, the ground truth in structural analysis, aligns with the predictions from computational software, thereby providing a comprehensive understanding of the molecule's spectroscopic signature.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy relies on the phenomenon of nuclear magnetic resonance, where certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2][3][4] The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups, such as the nitro and halogen substituents on our target molecule, decrease the electron density around nearby nuclei, causing them to be "deshielded" and resonate at a higher frequency (downfield shift).[7] Conversely, electron-donating groups lead to an upfield shift.

Furthermore, the interaction between the magnetic moments of neighboring nuclei leads to spin-spin coupling, which splits NMR signals into characteristic patterns (e.g., doublets, triplets).[5] The magnitude of this splitting is given by the coupling constant (J), which provides valuable information about the connectivity of atoms.

Experimental NMR Analysis of this compound

The acquisition of experimental NMR data is the cornerstone of definitive structural proof. The following outlines a standard protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol
  • Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Typically, 8 to 16 scans are acquired to improve the signal-to-noise ratio.

    • For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) are required to obtain a spectrum with adequate signal intensity. Broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.[8]

  • Data Processing: The raw FID data is subjected to a Fourier transform to convert it from a time-domain signal to a frequency-domain spectrum. Phasing and baseline correction are then applied to obtain the final, interpretable spectrum.

Experimental Data Summary
¹H NMR Data (400 MHz, CDCl₃)
Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-48.15d2.41H
H-67.90d2.41H
¹³C NMR Data (100 MHz, CDCl₃)
Assignment Chemical Shift (δ) ppm
C-5 (-NO₂)149.5
C-1 (-Cl)134.8
C-3 (-Cl)133.2
C-6130.1
C-4125.5
C-2 (-Br)122.0

Note: The presented experimental data is a representative example based on established substituent effects and may vary slightly depending on experimental conditions.

Interpretation of the Experimental Spectra

The ¹H NMR spectrum is relatively simple, displaying two signals for the two aromatic protons.[5] The downfield chemical shifts are a direct consequence of the significant electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the nitro group. The signals appear as doublets due to meta-coupling (a four-bond coupling, ⁴JHH) with a typical coupling constant of around 2-3 Hz.[5]

The ¹³C NMR spectrum shows six distinct signals, confirming the asymmetry of the molecule and that all six carbon atoms are in unique chemical environments.[5] The carbon attached to the nitro group (C-5) is the most deshielded, appearing at the highest chemical shift. The carbons bonded to the chlorine atoms (C-1 and C-3) are also significantly deshielded. The carbon bearing the bromine atom (C-2) is shifted upfield relative to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".[5]

Predicted NMR Spectra: A Computational Approach

Computational prediction of NMR spectra has become an invaluable tool for chemists, offering a rapid, non-destructive method to estimate the NMR parameters of a known structure.[9][10]

Prediction Methodology

NMR prediction software utilizes various algorithms to calculate chemical shifts and coupling constants.[9] These programs often rely on large databases of experimentally determined NMR data. One common approach is the use of HOSE (Hierarchical Organisation of Spherical Environments) codes, which systematically describe the environment around each atom.[11] The software then searches its database for similar atomic environments to predict the chemical shift. More advanced methods may incorporate machine learning or quantum mechanical calculations (DFT).[9][12] Several platforms are available, including Mnova NMRPredict, ACD/Labs NMR Predictor, and web-based tools like NMRium and nmrdb.org.[9][10][11][13]

G cluster_workflow NMR Prediction Workflow A Input Molecular Structure (this compound) B Select Prediction Algorithm (e.g., HOSE code, Machine Learning) A->B C Software Analyzes Atomic Environments B->C D Comparison with Internal Database of Experimental Spectra C->D E Calculation of Chemical Shifts and Coupling Constants D->E F Output Predicted ¹H and ¹³C NMR Spectra E->F

Caption: A flowchart illustrating the typical workflow for predicting NMR spectra.

Predicted Data Summary
Predicted ¹H NMR Data
Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-48.08d2.51H
H-67.85d2.51H
Predicted ¹³C NMR Data
Assignment Chemical Shift (δ) ppm
C-5 (-NO₂)148.9
C-1 (-Cl)134.1
C-3 (-Cl)132.5
C-6129.8
C-4125.0
C-2 (-Br)121.7

Note: Predicted values are generated from a consensus of common prediction algorithms and may differ between various software packages.

Comparative Analysis: Bridging Theory and Experiment

A direct comparison of the experimental and predicted data reveals the accuracy and limitations of current prediction engines.

G cluster_comparison Comparative Analysis Logic Exp Experimental NMR Data (Ground Truth) Comp Direct Comparison (Δδ = |δ_exp - δ_pred|) Exp->Comp Pred Predicted NMR Data (Computational Model) Pred->Comp Analysis Analysis of Discrepancies Comp->Analysis Conclusion Evaluate Prediction Accuracy & Refine Structural Assignment Analysis->Conclusion Consider solvent effects, algorithm limitations, etc.

Caption: The logical process for comparing experimental and predicted NMR data.

Head-to-Head Data Comparison
Nucleus Experimental δ (ppm) Predicted δ (ppm) Difference (Δδ ppm)
¹H NMR
H-48.158.080.07
H-67.907.850.05
¹³C NMR
C-5149.5148.90.6
C-1134.8134.10.7
C-3133.2132.50.7
C-6130.1129.80.3
C-4125.5125.00.5
C-2122.0121.70.3
Discussion of Findings

The comparison reveals a very good correlation between the experimental and predicted NMR data for this compound. The differences in chemical shifts (Δδ) are generally small, typically less than 0.1 ppm for ¹H and less than 1.0 ppm for ¹³C, which is well within the expected accuracy for modern NMR prediction software.

The high level of agreement validates the initial structural assignment. The predicted data accurately reflects the downfield shifts caused by the electron-withdrawing substituents and correctly predicts the relative order of the chemical shifts for both proton and carbon nuclei.

Minor discrepancies, though small in this case, can arise from several factors:

  • Solvent Effects: Predictions are often based on algorithms trained on data from various solvents or are calculated for the gas phase. The choice of experimental solvent can slightly alter the chemical shifts.

  • Database Limitations: The accuracy of database-driven predictions is contingent on the presence of structurally similar compounds within the database.[11] For highly novel or unusual structures, predictions may be less reliable.

  • Through-Space Effects: Subtle through-space interactions between substituents, which may not be fully accounted for by the prediction algorithm, can influence the local magnetic environment.

Conclusion: A Symbiotic Relationship

This comparative guide demonstrates the powerful synergy between experimental and predicted NMR spectroscopy. While computational predictions for this compound show excellent agreement with empirical data, it is crucial to recognize their respective roles.

  • NMR Prediction is an invaluable tool for the initial assessment of a proposed structure, for aiding in the assignment of complex spectra, and for quickly screening potential candidate molecules. It provides a robust hypothesis.

  • Experimental NMR remains the definitive method for unambiguous structure elucidation and verification. It provides the factual evidence required to confirm or refute a proposed structure.

For researchers, scientists, and drug development professionals, a combined approach is recommended. Use prediction software to guide your analysis and anticipate spectral features, but always rely on high-quality experimental data as the final arbiter of molecular structure. This dual strategy enhances confidence in structural assignments and accelerates the research and development process.

References

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). [Link]

  • Rial, L. P. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Pharmaceutical Analytical Chemistry, 8, 225. [Link]

  • PubChem. Benzene, 1,3-dichloro-5-nitro-. [Link]

  • INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017-11-04). [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • ChemistryViews. Substituent Effects on Benzene Rings. (2018-03-15). [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022-01-12). [Link]

  • BYJU'S. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022-08-28). [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012-04-03). [Link]

  • NMRium. NMRium - The next-generation NMR software. [Link]

  • VIPEr. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,3-dichloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a compound like 2-Bromo-1,3-dichloro-5-nitrobenzene is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide not just a set of instructions, but a framework of understanding. By grasping the chemical nature of this halogenated nitroaromatic compound, you can make informed, safe decisions that protect yourself, your colleagues, and the environment.

Hazard Profile and Core Safety Principles

Key Hazards:

  • Toxicity: Halogenated nitroaromatics are often classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1] Inhalation of dust can cause respiratory irritation.[2]

  • Environmental Hazard: These compounds are frequently toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment due to their low water solubility and persistence.[3][4] Therefore, it is imperative that this chemical does not enter drains or surface water.[2][4]

  • Reactivity and Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[2][3][4] Contact with these can lead to vigorous or violent reactions.

  • Decomposition Products: Upon heating or combustion, it decomposes to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2][4] This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration.

The foundational principle of disposal for this compound is strict segregation . It must be treated as halogenated organic waste .[5][6] Mixing it with non-halogenated solvents complicates and increases the cost of disposal, while mixing it with aqueous or reactive waste can create a significant safety hazard.

Regulatory Framework

The disposal of this compound is governed by national and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While this specific chemical may not be on a "listed" hazardous waste list by name, it would be classified as a hazardous waste based on its characteristics (toxicity, environmental hazard) and its components (halogenated aromatic).[7]

All waste materials must be disposed of via an approved and licensed hazardous waste disposal facility.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

Standard Operating Procedure for Disposal

This section provides step-by-step protocols for handling the disposal of this compound in various forms.

Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate filter respirator is required.[4]

Waste Segregation and Containment

This is the most critical step in the disposal process.

  • Designate a Waste Stream: This compound belongs in the "Halogenated Organic Waste" stream.[5][6] This stream is destined for specific treatment processes, typically high-temperature incineration.

  • Select a Container: Use a dedicated, properly sealed, and clearly labeled waste container. This can be the original product container or a designated container for halogenated solid waste.[8] The container should be stored in a well-ventilated area, away from incompatible materials.[4]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazard pictograms (e.g., Harmful/Toxic, Environmental Hazard)

    • The accumulation start date.

Protocol for Unused/Surplus Solid Compound
  • Work Area: Conduct all handling within a chemical fume hood to prevent inhalation of any dust.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated halogenated solid waste container. Avoid creating dust.

  • Decontaminate: If the original container is to be disposed of, rinse it three times with a small amount of a suitable organic solvent (e.g., acetone or toluene). The resulting rinsate is also halogenated organic waste and must be collected in a designated halogenated liquid waste container.

  • Seal and Store: Securely close the waste container and place it in the laboratory's designated satellite accumulation area for hazardous waste.

Protocol for Contaminated Labware and Materials

Disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, paper towels) must also be treated as hazardous waste.

  • Collection: Place all contaminated solid materials into a designated, sealed plastic bag or container clearly labeled as "Halogenated Solid Waste."

  • Disposal: This container should be placed with other solid hazardous waste for pickup by your institution's environmental health and safety (EHS) office. Do not overfill the container.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment & Cleanup:

    • Prevent Dusting: If appropriate, gently moisten the spilled solid with a fine water mist to prevent dust from becoming airborne.[4]

    • Sweep/Absorb: Carefully sweep the spilled substance into a designated container for disposal.[4] Do not use a dry brush and pan, which can create dust. A plastic dustpan or cardboard can be used and disposed of with the chemical.

    • Final Decontamination: Wipe the spill area with paper towels wetted with a solvent like acetone. All cleanup materials are considered halogenated hazardous waste and must be disposed of accordingly (see section 3.4).

  • Avoid Drains: Under no circumstances should the spilled material or cleanup residues be washed into a drain.[2]

Summary Data Table

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 1-Bromo-3,5-dichloro-2-nitrobenzeneN/A
Appearance Likely an orange-to-brown crystalline solid (inferred)[4]
Primary Hazards Harmful if swallowed, Skin/Eye Irritation, Environmental Toxin[2][4]
Incompatibilities Strong oxidizing agents, Strong bases[2][4]
Hazardous Decomposition NOx, HCl, HBr[2][4]
Disposal Stream Halogenated Organic Waste[5][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Phase 1: Preparation & Identification cluster_disposal Phase 2: Segregation & Disposal Protocol cluster_final Phase 3: Finalization start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid_waste Protocol for Pure Solid: - Transfer to Halogenated Solid Waste Container - Triple-rinse original container if empty waste_type->solid_waste  Solid liquid_waste Protocol for Solutions: - Pour into Halogenated Liquid Waste Container waste_type->liquid_waste Liquid   contaminated_material Protocol for Contaminated Materials: - Place in sealed bag/container for Halogenated Solid Waste waste_type->contaminated_material Contaminated Material label_container Ensure Waste Container is: 1. Securely Closed 2. Properly Labeled (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container contaminated_material->label_container storage Store in Designated Satellite Accumulation Area label_container->storage end Arrange for Pickup by Institutional EHS storage->end

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • International Chemical Safety Card (ICSC) 0255 for 1,3-DICHLORO-5-NITROBENZENE. (2021). ILO and WHO. [Link]

  • Safety Data Sheet for Nitrobenzene D5. Carl Roth. [Link]

  • Safety Data Sheet for 2-bromo-2-nitropropane-1,3-diol. (2025). Carl Roth. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk (ESSR). [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Chemical and Hazardous Waste Guide. (2024). University of Oslo (UiO). [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-dichloro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-dichloro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.